molecular formula C10H21NO3 B12551078 (2s,3r)-3-Amino-2-Hydroxydecanoic Acid CAS No. 157824-07-2

(2s,3r)-3-Amino-2-Hydroxydecanoic Acid

Cat. No.: B12551078
CAS No.: 157824-07-2
M. Wt: 203.28 g/mol
InChI Key: CZHBZYFMCYCASB-BDAKNGLRSA-N
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Description

Contextualization within Non-Proteinogenic Amino Acid Chemistry

Amino acids are fundamental molecules of life, primarily known as the constituents of proteins. wikipedia.org The 22 proteinogenic amino acids are directly encoded by the universal genetic code. wikipedia.org However, nature's repository of amino acids extends far beyond this set to include over 500 varieties known as non-proteinogenic amino acids (NPAAs). wikipedia.org These NPAAs are not incorporated into proteins during ribosomal synthesis but play diverse and vital roles in biological systems. nih.gov

(2S,3R)-3-Amino-2-Hydroxydecanoic Acid is a prime example of a non-proteinogenic amino acid. nih.govbeilstein-journals.orgacs.org It is distinguished by its decanoic acid backbone, which is functionalized with both an amino group at the third carbon (β-position) and a hydroxyl group at the second carbon (α-position). Its classification as a β-amino acid further separates it from the canonical α-amino acids that constitute proteins. wikipedia.org The specific stereochemical configuration, (2S,3R), is crucial to its identity and biological function.

Significance of Chiral α-Hydroxy-β-Amino Acid Motifs in Bioactive Molecules

The structural core of (2S,3R)-AHDA is the α-hydroxy-β-amino acid motif. This particular arrangement of functional groups is a key pharmacophore found in a variety of natural products that exhibit significant biological activities. nih.govbeilstein-journals.org The presence of two adjacent chiral centers in this motif allows for precise three-dimensional orientations of its functional groups, which is often critical for specific molecular interactions with biological targets like enzymes and receptors.

The importance of this chiral unit is underscored by its presence in several prominent bioactive compounds. nih.govbeilstein-journals.org The discovery of this motif in molecules with potent therapeutic properties has spurred considerable interest in its synthesis and incorporation into novel drug candidates.

Table 1: Examples of Bioactive Molecules Containing the α-Hydroxy-β-Amino Acid Motif

Compound Class Noted Biological Activity
Taxol (Paclitaxel) Anticancer Drug Mitotic inhibitor used in chemotherapy beilstein-journals.org
Bestatin (B1682670) Protease Inhibitor Inhibitor of aminopeptidases nih.govbeilstein-journals.org
Balanol Protein Kinase Inhibitor Potent inhibitor of protein kinase C (PKC) nih.govbeilstein-journals.org
Valinoctin Peptide Component of certain bioactive peptides nih.govresearchgate.net

| Microginin | Peptide | Angiotensin-converting enzyme (ACE) inhibitor nih.govbeilstein-journals.org |

Historical Perspective on the Discovery and Initial Characterization of (2S,3R)-3-Amino-2-Hydroxydecanoic Acid

The discovery of (2S,3R)-3-Amino-2-Hydroxydecanoic Acid is intrinsically linked to the investigation of natural products from cyanobacteria. It was first identified as a structural component of microginin, a linear pentapeptide isolated from the freshwater blue-green alga Microcystis aeruginosa. nih.govbeilstein-journals.orgacs.org Microginin itself gained attention for its inhibitory activity against the angiotensin-converting enzyme (ACE), a key enzyme in the regulation of blood pressure. nih.govbeilstein-journals.orgacs.org

A significant challenge following the initial isolation was the complete structural elucidation of microginin, specifically the determination of the absolute stereochemistry of its unusual amino acid component, AHDA. researchgate.netresearchgate.net Researchers had to confirm which of the possible stereoisomers was present in the natural product. This was accomplished through the asymmetric synthesis of different AHDA stereoisomers, including the (2R,3R)-anti-diastereoisomer and the (2S,3R)-syn-diastereoisomer. researchgate.netresearchgate.net By comparing the spectroscopic data (¹H and ¹³C NMR) and circular dichroism (CD) spectra of the synthetic compounds with the material derived from natural microginin, the absolute stereochemistry was definitively assigned as (2S,3R). researchgate.netresearchgate.net

Current Research Trends and Future Prospects for (2S,3R)-3-Amino-2-Hydroxydecanoic Acid

Given the biological importance of the α-hydroxy-β-amino acid scaffold, current research on (2S,3R)-AHDA is predominantly focused on the development of efficient and stereoselective synthetic methodologies. nih.govbeilstein-journals.org The enantioselective synthesis of its chiral core remains a challenging task that has prompted a variety of innovative chemical approaches. nih.gov

Key research trends in the synthesis of (2S,3R)-AHDA include:

Chiron Approach: Utilizing readily available chiral molecules from nature, such as carbohydrates, as starting materials. One notable strategy demonstrates the synthesis of both (2S,3R)-AHDA and its enantiomer from D-glucose by manipulating functional groups at specific carbon atoms. nih.govbeilstein-journals.orgnih.gov

Asymmetric Reactions: Developing methods that create the desired stereocenters with high selectivity. This includes asymmetric epoxidation, dihydroxylation, and aminohydroxylation of olefin precursors. beilstein-journals.org

β-Lactam Chemistry: Employing the Staudinger reaction between a ketene (B1206846) and an imine to form a β-lactam intermediate, which can then be converted to the target amino acid. beilstein-journals.org

Multi-component Reactions: Using Lewis acid catalysis to condense an aldehyde, an amine, and a ketene silyl (B83357) acetal (B89532) to construct the vicinal hydroxylamino acid structure. beilstein-journals.org

The future prospects for (2S,3R)-AHDA are tied to its potential as a synthetic building block. The methodologies developed for its synthesis are not only valuable for producing AHDA itself but can also be adapted for the synthesis of the chiral segments of other medicinally important molecules like taxol and balanol. nih.govbeilstein-journals.org Continued innovation in the synthesis of (2S,3R)-AHDA and related structures will likely facilitate the exploration of new bioactive compounds and contribute to the field of medicinal chemistry.

Table 2: Physicochemical Properties of (2S,3R)-3-Amino-2-Hydroxydecanoic Acid

Property Value
Chemical Formula C₁₀H₂₁NO₃
Molar Mass 203.28 g/mol
Appearance Solid
Synonyms (2S,3R)-AHDA, AHDA

| Stereochemistry | (2S, 3R) |

Properties

CAS No.

157824-07-2

Molecular Formula

C10H21NO3

Molecular Weight

203.28 g/mol

IUPAC Name

(2S,3R)-3-amino-2-hydroxydecanoic acid

InChI

InChI=1S/C10H21NO3/c1-2-3-4-5-6-7-8(11)9(12)10(13)14/h8-9,12H,2-7,11H2,1H3,(H,13,14)/t8-,9+/m1/s1

InChI Key

CZHBZYFMCYCASB-BDAKNGLRSA-N

Isomeric SMILES

CCCCCCC[C@H]([C@@H](C(=O)O)O)N

Canonical SMILES

CCCCCCCC(C(C(=O)O)O)N

Origin of Product

United States

Stereoselective and Enantioselective Synthetic Methodologies for 2s,3r 3 Amino 2 Hydroxydecanoic Acid

De Novo Asymmetric Synthesis Approaches

De novo syntheses aim to construct the chiral centers of (2S,3R)-AHDA from achiral or prochiral starting materials, employing various asymmetric reactions to control the stereochemistry.

Asymmetric Epoxidation, Dihydroxylation, and Aminohydroxylation Strategies

The enantioselective introduction of the requisite amino and hydroxyl functionalities onto an olefinic precursor is a direct and convergent approach to (2S,3R)-AHDA. nih.gov These strategies typically involve the use of a C10 olefinic acid or ester as the starting material.

Asymmetric Dihydroxylation: The Sharpless Asymmetric Dihydroxylation is a powerful method for the stereoselective synthesis of vicinal diols from alkenes. mdpi.comwikipedia.org In the context of AHDA synthesis, an E-alkenoate can be converted to a syn-diol. Subsequent steps would then involve the selective conversion of one hydroxyl group into an amino group, often via an azide (B81097) intermediate, to furnish the desired (2S,3R) stereochemistry. The choice of the chiral ligand (derivatives of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD)) dictates which face of the alkene is hydroxylated, allowing for precise stereocontrol. wikipedia.org

Asymmetric Aminohydroxylation: A more direct route is the Sharpless Asymmetric Aminohydroxylation (AA), which introduces both the hydroxyl and amino groups across a double bond in a single step with syn stereoselectivity. rsc.orgnih.gov The reaction utilizes osmium tetroxide as a catalyst in the presence of a chiral ligand and a nitrogen source, such as a chloramine (B81541) salt. nih.gov Applying this reaction to an appropriate α,β-unsaturated ester, like an ethyl dec-2-enoate, can directly generate the protected form of (2S,3R)-AHDA. nih.govnih.gov The regioselectivity and enantioselectivity of the addition are controlled by the chiral ligand and the substrate. nih.gov

While asymmetric epoxidation followed by regioselective opening with a nitrogen nucleophile is a conceptually viable strategy, specific applications for the synthesis of (2S,3R)-AHDA are less commonly cited in comprehensive reviews compared to dihydroxylation and aminohydroxylation. nih.gov

Asymmetric Synthesis via β-Lactam Intermediates

The synthesis of β-lactams through the Staudinger cycloaddition, a [2+2] reaction between a ketene (B1206846) and an imine, offers a robust pathway to β-amino acids. nih.govelsevierpure.com For the synthesis of (2S,3R)-AHDA, this strategy involves the reaction of a suitable ketene with an imine derived from an aldehyde carrying the C8 alkyl chain (octanal). The stereochemistry of the resulting β-lactam can be controlled through the use of chiral auxiliaries or chiral catalysts. nih.gov

Once the chiral β-lactam intermediate is formed, it serves as a precursor to the final product. Hydrolytic ring-opening of the β-lactam yields the corresponding β-amino acid. Subsequent α-hydroxylation can then be performed to install the C2 hydroxyl group with the desired syn stereochemistry relative to the C3 amino group. The versatility of β-lactam chemistry allows for various functional group manipulations to achieve the final (2S,3R)-AHDA structure. nih.gov

Lewis Acid Catalyzed Multicomponent Condensation Reactions

Lewis acid-catalyzed multicomponent reactions provide an efficient means to construct complex molecules in a single step. For the synthesis of α-hydroxy-β-amino acid derivatives, a three-component condensation of an aldehyde, an amine, and a ketene silyl (B83357) acetal (B89532) has proven effective. nih.gov This approach, when applied to the synthesis of (2S,3R)-AHDA, would involve octanal (B89490) as the aldehyde component. The reaction proceeds with high diastereoselectivity, typically favoring the syn isomer, which corresponds to the desired relative stereochemistry of (2S,3R)-AHDA. The stereochemical outcome can be influenced by the choice of Lewis acid and the specific ketene silyl acetal used.

Stereocontrolled Functionalization of Olefinic Precursors

The stereocontrolled functionalization of olefinic precursors represents a broad category of synthetic strategies. One such approach involves the use of iron-catalyzed cross-coupling reactions to construct the carbon skeleton. For instance, a heteroatom-substituted olefin can be coupled with an electron-deficient olefin, allowing for the formation of highly functionalized structures. nih.gov This methodology could be envisioned for the convergent synthesis of an AHDA precursor by joining smaller, functionalized fragments. The stereochemistry would be established either through the use of chiral starting materials or by subsequent asymmetric transformations. Another strategy involves the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester, which can establish the stereocenter at the β-position. Subsequent α-hydroxylation of the resulting enolate provides the desired α-hydroxy-β-amino ester with high diastereoselectivity.

Chiral Pool Based Syntheses

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials, leveraging their inherent stereochemistry to construct the target molecule. Carbohydrates are particularly common chiral starting materials for this purpose.

Utilization of Carbohydrate Chirons (e.g., D-glucose, D-isoascorbic acid)

From D-glucose: A practical synthesis of both (2S,3R)-AHDA and its enantiomer has been demonstrated starting from D-glucose. nih.govnih.gov This approach leverages the stereocenters present in the sugar backbone. The synthesis of (2S,3R)-AHDA specifically utilizes the C3 and C4 stereochemistry of D-glucose to establish the C2 and C3 stereocenters of the final product. The synthetic sequence involves a series of functional group manipulations, including the introduction of the heptyl side chain via a Wittig reaction and the formation of an azido (B1232118) group which is later reduced to the required amine. nih.gov The final steps involve the cleavage of protecting groups and reduction of the azide to yield the target amino acid. nih.gov

Key transformation yields in the synthesis from D-glucose are detailed in the table below:

StepReagents and ConditionsProductYieldReference
Cleavage of 2-O-benzyl ether and reduction of 3-azido group to the corresponding amine10% Pd/C, H₂, MeOH(−)-α-hydroxy-β-aminodecanoic acid (AHDA, 2a)80% nih.gov
Wittig reaction on 3-O-benzyl-1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose followed by hydrogenation and other transformationsMultiple stepsIntermediate for AHDA- nih.gov

From D-isoascorbic acid: D-isoascorbic acid has also been employed as a chiron for the synthesis of (2S,3R)-AHDA. nih.govbeilstein-journals.orgbeilstein-journals.org This route proceeds through a (2R)-amino-1,3,4-triol intermediate, which is then transformed into the target molecule. beilstein-journals.org This approach, like the D-glucose route, takes advantage of the inherent chirality of the starting material to control the stereochemical outcome of the synthesis.

Derivatization of Natural Precursors for Stereochemical Control

A prominent strategy for synthesizing (2S,3R)-AHDA involves the use of readily available chiral molecules, known as the "chiral pool" approach. nih.govacs.org Carbohydrates, in particular, serve as excellent starting materials due to their dense stereochemical information.

One successful synthesis of (2S,3R)-AHDA begins with D-glucose. nih.govnih.govresearchgate.net This approach leverages the pre-existing stereocenters of the sugar to establish the desired (2S,3R) configuration in the final product through a directed manipulation of functional groups at specific carbon atoms (C3 and C4). nih.govnih.gov The synthesis transforms D-glucose into an advanced intermediate, which then undergoes a series of reactions including a Wittig reaction to introduce the carbon chain, hydrogenation, and subsequent functional group interconversions to install the amino and hydroxyl moieties with the correct stereochemistry. nih.govbeilstein-journals.org

Another method utilizes (4S,5S)-4-Formyl-5-vinyl-2-oxazolidinone, an intermediate which can be derived from α-D-lyxofuranosyl phenyl sulfone. acs.orgnih.gov This chiral aldehyde acts as a key building block, allowing for the diastereoselective addition of the n-hexyl group, which ultimately forms the decanoic acid backbone. acs.org

Table 1: Key Natural Precursors and Synthetic Intermediates

Natural Precursor / Chiral Starting Material Key Intermediate Resulting Stereochemistry Reference
D-Glucose 3-O-Benzyl-1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose (2S,3R)-AHDA nih.gov
α-D-lyxofuranosyl phenyl sulfone (4S,5S)-4-Formyl-5-vinyl-2-oxazolidinone (2S,3R)-AHDA acs.orgnih.gov

Biocatalytic and Enzymatic Synthetic Routes

Biocatalysis offers a powerful and "green" alternative to traditional chemical synthesis, often providing high enantioselectivity under mild reaction conditions. nih.gov This approach utilizes isolated enzymes or whole-cell systems to catalyze specific chemical transformations. nih.gov

Enzyme-Mediated Stereoselective Transformations

Enzymes, such as lipases and dehydrogenases, are highly effective catalysts for creating chiral molecules, including hydroxy acids and amino acids. mdpi.com For instance, lipases can be used for the enantioselective acetylation of racemic alcohols, a process that can separate stereoisomers with high efficiency. frontiersin.orgnih.gov In the context of synthesizing precursors for AHDA, an enzyme like PS Amano lipase (B570770) can catalyze the enantioselective acetylation of a racemic hydroxy ester, providing a chiral building block. frontiersin.orgnih.gov

Similarly, dehydrogenases, such as D-lactate dehydrogenase (D-LDH), are used in the stereoselective reduction of keto acids to produce chiral hydroxy acids with excellent enantiomeric excess (>99.9% e.e.). mdpi.com While not directly reported for AHDA itself, these enzymatic methods represent a viable and potent strategy for establishing the α-hydroxy stereocenter.

Whole-Cell Biocatalysis for Amino and Hydroxy Fatty Acid Production

Whole-cell biocatalysis employs entire microorganisms (like bacteria or fungi) as catalysts, harnessing their metabolic pathways to produce desired chemicals. nih.govnih.gov This method avoids the need for costly enzyme isolation and cofactor addition, as the cell's own machinery regenerates necessary co-substrates. nih.gov

Engineered E. coli cells have been successfully used to synthesize chiral amino acids. nih.gov By overexpressing specific enzymes like aminotransferases and dehydrogenases within a single host, it is possible to convert simple starting materials into complex products like D-phenylglycine derivatives in a one-pot process. nih.gov This approach is particularly advantageous as it can overcome substrate or product inhibition by maintaining low concentrations of potentially toxic intermediates. nih.gov The production of γ-aminobutyric acid (GABA) and other amino acids through whole-cell biocatalysis demonstrates the potential of this strategy for the efficient and environmentally friendly synthesis of compounds like AHDA. nih.gov

Table 2: Examples of Biocatalytic Transformations

Biocatalyst Type Enzyme(s) / Organism Transformation Type Application Relevance Reference
Isolated Enzyme PS Amano Lipase Enantioselective acetylation Synthesis of chiral hydroxy-acid precursors frontiersin.orgnih.gov
Isolated Enzyme D-Lactate Dehydrogenase (D-LDH) Stereoselective keto-acid reduction Synthesis of chiral α-hydroxy acids mdpi.com
Whole Cell Engineered E. coli Multi-enzyme cascade (e.g., dehydrogenase, aminotransferase) One-pot synthesis of chiral amino acids from simple precursors nih.gov

Protecting Group Strategies and Methodological Refinements

The synthesis of a multifunctional molecule like (2S,3R)-AHDA requires a robust strategy for the temporary masking of reactive functional groups. organic-chemistry.org Protecting groups prevent unwanted side reactions and allow for the selective modification of other parts of the molecule. organic-chemistry.orgwikipedia.org

Chemoselective Protection of Amine, Hydroxyl, and Carboxyl Functionalities

The chemoselective protection of the amine, hydroxyl, and carboxyl groups is critical for the successful synthesis of AHDA. creative-peptides.com

Amine Protection: The amino group is typically protected as a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z) group, which renders it non-nucleophilic. organic-chemistry.orgyoutube.com In some syntheses of AHDA, the amine functionality is introduced late in the sequence via the reduction of an azide (N₃) group. The azido group serves as a stable precursor to the amine and does not require protection during intermediate steps. nih.gov Another strategy involves the use of an N-benzyl (Bn) group, which is stable through various reaction conditions and can be removed in a final deprotection step. acs.org

Hydroxyl Protection: The hydroxyl group is commonly protected as an ether, for example, a benzyl (B1604629) (Bn) ether. nih.gov Silyl ethers, such as tert-butyldimethylsilyl (TBDMS or TBS), are also widely used due to their ease of introduction and selective removal under specific conditions. wikipedia.orgyoutube.com

Carboxyl Protection: The carboxylic acid is often protected as an ester, such as a methyl or ethyl ester, to prevent its acidic proton from interfering with base-sensitive reactions and to avoid its participation in nucleophilic additions.

The choice of protecting groups is guided by the principle of orthogonality, where each group can be removed under specific conditions (e.g., acidic, basic, or hydrogenolysis) without affecting the others. organic-chemistry.org

Optimization of Reaction Conditions for Enhanced Diastereoselectivity and Enantioselectivity

Achieving the desired (2S,3R) stereochemistry with high purity often requires careful optimization of reaction conditions. Diastereoselectivity, the preference for the formation of one diastereomer over another, is crucial in steps where new chiral centers are formed.

In one synthesis of AHDA, an epimerization step was necessary to correct the stereochemistry at one of the carbon centers. It was found that using four equivalents of sodium methoxide (B1231860) (NaOMe) in methanol (B129727) at room temperature for 24 hours was the optimal condition to convert an undesired cis-isomer into the desired trans-acid precursor with quantitative yield. acs.orgacs.org

The final deprotection step also requires optimization. In the same synthesis, the N-benzyl protecting group was efficiently removed via hydrogenolysis using 20% palladium hydroxide (B78521) on carbon [Pd(OH)₂/C] under a hydrogen atmosphere, yielding the final (2S,3R)-AHDA product in 94% yield after purification. acs.orgacs.org Similarly, the simultaneous cleavage of a benzyl ether and reduction of an azido group was achieved in 80% yield using 10% palladium on carbon (Pd/C) in methanol under hydrogen pressure. nih.gov These refinements are essential for maximizing the yield and purity of the target molecule.

Scalability and Practical Considerations in Industrial Synthesis

The transition of a synthetic route from a laboratory setting to an industrial scale introduces a host of practical and economic considerations. For the synthesis of (2S,3R)-3-Amino-2-Hydroxydecanoic Acid, several methodologies have been developed, each with its own set of advantages and challenges in the context of large-scale production. The primary factors influencing industrial scalability include the cost and availability of starting materials, the efficiency and cost of catalysts, process safety, the environmental impact (green chemistry), and the ease of purification.

A comparative overview of the main synthetic strategies is presented below, followed by a more detailed analysis.

Synthetic Methodology Starting Material Key Advantages for Scalability Key Challenges for Scalability
Chiral Pool Synthesis D-glucoseInexpensive and readily available starting material. nih.govrsc.orgMultiple reaction steps, potentially leading to lower overall yield and complex purification. scripps.edu
Asymmetric Aminohydroxylation Alkene derivativesDirect introduction of amino and hydroxyl groups. pnas.orgUse of expensive and toxic heavy metal catalysts (e.g., osmium). organic-chemistry.org Substrate-dependent efficiency. organic-chemistry.org
Biocatalysis Keto acids or aldehydesHigh stereoselectivity, mild reaction conditions, environmentally benign. nih.govEnzyme stability, substrate scope limitations, and potentially low volumetric yields. researchgate.netnih.gov

A practical and efficient laboratory-scale synthesis of (2S,3R)-3-Amino-2-Hydroxydecanoic Acid has been demonstrated starting from D-glucose, a readily available and inexpensive chiral building block. nih.govrsc.org This "chiral pool" approach leverages the inherent stereochemistry of the starting material to control the configuration of the final product.

Key Features of the D-glucose Route:

Starting Material: D-glucose is a bulk chemical, making it a highly cost-effective and sustainable starting point for industrial synthesis. nih.govstudysmarter.co.uk

Key Transformations: The synthesis involves several key steps, including Wittig olefination to introduce the alkyl chain and catalytic hydrogenation to set the desired stereochemistry. nih.gov Subsequent functional group manipulations lead to the target amino acid.

Scalability of Key Steps:

Wittig Reaction: While widely used, the Wittig reaction generates stoichiometric amounts of triphenylphosphine (B44618) oxide as a byproduct, which can complicate purification on a large scale. researchgate.net The use of catalytic Wittig-type reactions is an area of ongoing research to improve the atom economy and simplify downstream processing. researchgate.net

Catalytic Hydrogenation: This is a well-established and scalable technology in the pharmaceutical industry. iqs.edu However, careful consideration of catalyst selection (e.g., palladium on carbon), hydrogen pressure, and heat management is crucial for safe and efficient large-scale operation. iqs.edu

Practical Considerations for Industrial Scale-up:

Purification: The final product and intermediates may require chromatographic purification, which can be a significant bottleneck and cost driver at an industrial scale.

The Sharpless asymmetric aminohydroxylation offers a more direct route to β-amino-α-hydroxy acids by reacting an alkene with a nitrogen source in the presence of a chiral osmium catalyst. pnas.orgorganic-chemistry.org

Key Features of Asymmetric Aminohydroxylation:

Directness: This method can, in principle, form the desired C-N and C-O bonds with the correct stereochemistry in a single step from a suitable alkene precursor. organic-chemistry.org

Catalyst: The reaction relies on an osmium catalyst, which is highly toxic and expensive. organic-chemistry.org While used catalytically, strict control and removal of the metal from the final product are critical, especially for pharmaceutical applications.

Substrate Scope: The efficiency and regioselectivity of the Sharpless aminohydroxylation can be highly dependent on the structure of the alkene substrate. organic-chemistry.org For a long-chain alkene like a decene derivative, optimization would be required to ensure high yield and selectivity.

Practical Considerations for Industrial Scale-up:

Cost and Toxicity of Catalyst: The high cost of the osmium catalyst and the associated safety and environmental concerns are significant barriers to large-scale industrial use. organic-chemistry.org

Process Control: The reaction requires careful control of conditions to achieve high stereoselectivity and minimize side reactions.

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral molecules, including amino acids. nih.gov Enzymes such as L-threonine transaldolases have shown promise for the synthesis of β-hydroxy-α-amino acids. researchgate.netnih.gov

Key Features of Biocatalysis:

High Stereoselectivity: Enzymes often exhibit excellent enantio- and diastereoselectivity, leading to products of high chiral purity. nih.gov

Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media under mild temperature and pH conditions, reducing energy consumption and the need for harsh reagents. nih.gov

Green Chemistry: Biocatalysis is inherently a green technology, utilizing renewable catalysts (enzymes) and often aqueous solvent systems. tudelft.nl

Practical Considerations for Industrial Scale-up:

Enzyme Development and Cost: The development of a suitable enzyme with high activity and stability for a specific substrate can be time-consuming and costly. However, advances in protein engineering are continually improving enzyme performance. rsc.org

Substrate Scope: The substrate range of native enzymes can be limited. nih.gov While some L-threonine transaldolases have been shown to accept a variety of aldehydes, their efficiency with long-chain aliphatic aldehydes, such as the precursor to (2S,3R)-3-Amino-2-Hydroxydecanoic Acid, would need to be specifically evaluated. nih.govsjtu.edu.cn

Process Optimization: Achieving high volumetric yields in biocatalytic processes can be challenging and requires optimization of parameters such as substrate and enzyme concentration, pH, and temperature.

Chemical Transformations and Derivatization Strategies of 2s,3r 3 Amino 2 Hydroxydecanoic Acid

Modifications at the Carboxyl Group

The carboxylic acid functionality of (2S,3R)-3-Amino-2-Hydroxydecanoic Acid is a prime target for modifications aimed at conjugation with other molecules or for the synthesis of novel derivatives with altered polarity and biological profiles. Key transformations at this site include esterification, amidation, and reduction.

Esterification and Amidation for Conjugation

Esterification and amidation of the carboxyl group are fundamental strategies for conjugating AHDA to other molecules, such as peptides, drugs, or reporter tags. These modifications are critical for developing targeted therapies and molecular probes.

Esterification: The carboxyl group of N-protected AHDA can be esterified under standard conditions, for example, by reaction with an alcohol in the presence of a suitable coupling agent or under acidic catalysis. This strategy is employed to enhance the lipophilicity of the molecule or to attach it to a solid support for peptide synthesis.

Amidation: The formation of an amide bond is a cornerstone of peptide chemistry and is extensively used to incorporate AHDA into peptide sequences. The synthesis of bestatin (B1682670) and its analogues exemplifies this approach, where the carboxyl group of an N-protected α-hydroxy-β-amino acid is coupled with the amino group of another amino acid, typically leucine (B10760876) or its derivatives. nih.govnih.gov The coupling is generally achieved using standard peptide coupling reagents. A notable challenge in the amidation of α-hydroxy-β-amino acids is the potential for side reactions, such as the formation of homobislactones, particularly when sterically hindered amines are used. The choice of coupling reagents and the careful control of reaction conditions are crucial to maximize the yield of the desired amide.

Reagent/ConditionProduct TypeApplication
Alcohol, Acid CatalystEsterIncreased lipophilicity, solid-phase synthesis anchor
Amino Acid Ester, Coupling Agent (e.g., HATU, DIEA)DipeptideSynthesis of bioactive peptides (e.g., bestatin analogues)
Amine, Coupling AgentAmideConjugation to drugs or reporter molecules

Reduction to Alcohol Derivatives

Reduction of the carboxylic acid group in AHDA to a primary alcohol yields (2S,3R)-3-amino-2-hydroxydecan-1-ol, a versatile intermediate for the synthesis of novel analogues. This transformation significantly alters the polarity and hydrogen bonding capabilities of the parent molecule.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this reduction, as the carboxylate formed from the amino acid can be resistant to milder reagents. researchgate.net Alternatively, borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), can be employed, often in the presence of an activating agent like boron trifluoride to enhance the reaction rate and prevent side reactions involving the amino group. researchgate.net Prior protection of the amino and hydroxyl groups is generally necessary to avoid undesired reactions.

Reducing AgentKey Features
Lithium Aluminum Hydride (LiAlH₄)Powerful, requires anhydrous conditions, can reduce other functional groups
Borane-THF (BH₃·THF)More selective than LiAlH₄, often used with an activating agent

Reactions Involving the Hydroxyl Moiety

The secondary hydroxyl group at the C2 position of (2S,3R)-3-Amino-2-Hydroxydecanoic Acid offers another avenue for structural diversification. Etherification, esterification, and oxidation are key reactions at this site, leading to analogues with potentially enhanced biological activity and altered physicochemical properties.

Etherification and Esterification for Bioactive Analogues

Modification of the hydroxyl group through etherification or esterification can significantly impact the biological activity of AHDA derivatives by altering their steric and electronic properties, as well as their ability to form hydrogen bonds.

Etherification: The formation of an ether linkage at the C2 hydroxyl group can be achieved by reacting a suitably protected AHDA derivative with an alkylating agent, such as an alkyl halide, in the presence of a base. For instance, the synthesis of analogues with a methoxymethyl (MOM) ether has been reported in the context of stereoselective synthesis of β-hydroxy-α-amino acids. nih.gov

Esterification: Acylation of the hydroxyl group to form an ester can be accomplished using acylating agents like acyl chlorides or anhydrides. This modification can enhance the lipophilicity and membrane permeability of the resulting analogue.

Reaction TypeReagentProductPotential Application
EtherificationAlkyl Halide, BaseO-Alkyl derivativeModulation of biological activity
EsterificationAcyl Chloride/Anhydride (B1165640)O-Acyl derivativeIncreased lipophilicity, prodrug design

Oxidation Reactions and Stereochemical Implications

Oxidation of the secondary hydroxyl group in (2S,3R)-3-Amino-2-Hydroxydecanoic Acid to a ketone yields a β-amino-α-keto acid derivative. This transformation is of significant interest as it can modulate the biological activity of the parent compound and provide a precursor for further chemical modifications.

The choice of oxidizing agent is critical to achieve high yields and avoid side reactions. Mild and selective oxidizing agents like Dess-Martin periodinane (DMP) or conditions such as Swern oxidation are often preferred. wikipedia.orgorganic-chemistry.org A key advantage of DMP is its ability to oxidize N-protected amino alcohols without causing epimerization at the adjacent stereocenter, thus preserving the stereochemical integrity of the molecule. wikipedia.org The resulting α-keto-β-amino acid can exist in equilibrium with its enol form and may be susceptible to racemization at the C3 position under certain conditions. Therefore, careful control of the reaction and work-up conditions is essential.

Oxidizing AgentKey FeaturesStereochemical Outcome
Dess-Martin Periodinane (DMP)Mild, selective, neutral pH, room temperatureGenerally preserves stereochemistry at adjacent centers
Swern Oxidation (oxalyl chloride, DMSO, triethylamine)Mild, requires low temperaturesGenerally preserves stereochemistry at adjacent centers

Chemical Modifications of the Amino Group

The amino group at the C3 position is a key nucleophilic center in (2S,3R)-3-Amino-2-Hydroxydecanoic Acid, and its modification is a common strategy to create a wide array of bioactive analogues. N-acylation and N-alkylation are the most prevalent transformations.

N-Acylation: The amino group can be readily acylated with various carboxylic acids or their activated derivatives to form amides. This is a fundamental reaction in the synthesis of lipopeptides and other peptide-based compounds. For example, acylation with fatty acids can enhance the antimicrobial or antifungal activity of the resulting molecule by increasing its lipophilicity and ability to interact with cell membranes. nih.gov Standard peptide coupling reagents are typically employed for this transformation.

N-Alkylation: Introduction of alkyl groups to the amino function can be achieved through reductive amination. masterorganicchemistry.com This involves the reaction of the amino group with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylated amine. This method is highly versatile and allows for the introduction of a wide range of alkyl substituents. Direct alkylation with alkyl halides is also possible but can be more challenging to control, often leading to over-alkylation.

ModificationReagent/MethodProductPotential Application
N-AcylationCarboxylic Acid, Coupling AgentN-Acyl derivativeLipopeptide synthesis, modulation of biological activity
N-AlkylationAldehyde/Ketone, Reducing Agent (Reductive Amination)N-Alkyl derivativeSynthesis of analogues with altered basicity and steric properties

Acylation, Alkylation, and Formation of Amide Linkages

The presence of three distinct functional groups—a carboxylic acid, a primary amine, and a secondary alcohol—in (2S,3R)-3-Amino-2-Hydroxydecanoic Acid necessitates careful control of reaction conditions to achieve selective modifications.

Acylation: The selective acylation of the amino or hydroxyl group is a critical transformation. Under acidic conditions, the amino group is protonated, which prevents it from acting as a nucleophile. This allows for the chemoselective O-acylation of the hydroxyl group. Conversely, under basic or neutral conditions, the more nucleophilic amino group is preferentially acylated (N-acylation). This differential reactivity is fundamental in the synthesis of protected AHDA derivatives for peptide synthesis.

Alkylation: The alkylation of (2S,3R)-3-Amino-2-Hydroxydecanoic Acid can be directed to the amino or hydroxyl group. N-alkylation can be achieved through reductive amination or by reaction with alkyl halides, often after protection of the other functional groups. O-alkylation of the hydroxyl group typically requires its deprotonation with a strong base to form an alkoxide, which then reacts with an alkylating agent.

Formation of Amide Linkages: The formation of an amide bond between the carboxylic acid of AHDA and an amino group of another molecule, or between the amino group of AHDA and a carboxylic acid, is a cornerstone of its role in peptides. Standard peptide coupling reagents are employed for this purpose. However, the presence of the α-hydroxyl group can sometimes lead to side reactions, such as the formation of homobislactone, particularly when the coupling partner is sterically hindered. The choice of coupling reagent and reaction conditions is therefore crucial to ensure high yields and prevent unwanted byproducts.

TransformationReagent/ConditionSelective TargetNotes
O-Acylation Acyl halide or anhydride, acidic mediumHydroxyl groupAmino group is protonated and unreactive.
N-Acylation Acyl chloride or anhydride, basic/neutral pHAmino groupThe amino group is more nucleophilic than the hydroxyl group.
N-Alkylation Alkyl halide, baseAmino groupRequires protection of other functional groups for selectivity.
O-Alkylation Alkyl halide, strong baseHydroxyl groupFormation of an alkoxide intermediate is necessary.
Amide Formation Carbodiimides (e.g., DCC, EDC), HATU, PyBOPCarboxyl or Amino groupThe choice of reagent can minimize side reactions like racemization and homobislactone formation. peptide.com

This table is a generalized representation based on the reactivity of α-hydroxy-β-amino acids.

Construction of Peptidomimetic Conjugates

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability against enzymatic degradation and better bioavailability. (2S,3R)-3-Amino-2-Hydroxydecanoic Acid is an attractive building block for creating such molecules. By incorporating AHDA into a peptide sequence, the resulting peptidomimetic can adopt specific secondary structures. The hydroxyl group of AHDA can participate in hydrogen bonding, further stabilizing the desired conformation.

The synthesis of peptidomimetics containing AHDA involves its incorporation into a peptide chain using solid-phase or solution-phase peptide synthesis techniques. The unique stereochemistry of AHDA can be used to induce specific turns or folds in the peptide backbone, mimicking the bioactive conformation of a natural peptide.

Peptidomimetic StrategyDescriptionPotential Advantage
Backbone Modification Incorporation of AHDA into the peptide backbone.Induces specific secondary structures (e.g., β-turns), enhances proteolytic stability.
Side Chain Conjugation Functionalization of the hydroxyl or amino group of AHDA with other molecules (e.g., fluorescent labels, lipids).Introduction of novel functionalities and properties.
Cyclic Peptidomimetics Formation of cyclic peptides containing AHDA.Constrains the conformation, potentially increasing receptor affinity and stability.

This table outlines general strategies for the use of non-proteinogenic amino acids like AHDA in peptidomimetic design.

Stereochemical Stability and Epimerization Under Varied Chemical Conditions

The (2S,3R) stereochemistry of AHDA is crucial for its biological activity. Maintaining this stereochemical integrity during chemical transformations is paramount. Epimerization, the change in configuration at one of several stereocenters, can occur under certain conditions, leading to a mixture of diastereomers and potentially a loss of biological activity.

The α-carbon (C2) and β-carbon (C3) of AHDA are stereogenic centers. The α-proton is susceptible to abstraction under basic conditions, which can lead to epimerization at the C2 position, especially when the carboxyl group is activated, such as during peptide coupling. The stability of the stereocenters is influenced by factors like pH, temperature, and the nature of protecting groups and solvents used. For instance, the formation of an oxazolone (B7731731) intermediate during peptide synthesis is a known pathway for racemization at the α-carbon.

Studies on related α-hydroxy-β-amino acids have shown that epimerization can be controlled. For example, in the synthesis of α-hydroxy-β-amino isopentanoic acid, the choice of N-substituent on an oxazolidinone precursor was shown to direct the diastereoselectivity of a base-catalyzed epimerization. This highlights the possibility of manipulating reaction conditions to favor the desired stereoisomer.

ConditionPotential for EpimerizationStereocenter(s) AffectedMitigating Factors
Strong Basic Conditions HighC2 (α-carbon)Use of mild bases, low temperatures.
Peptide Coupling Moderate to HighC2 (α-carbon)Use of coupling reagents known to suppress racemization (e.g., HATU, HOAt), avoidance of excess base.
Acidic Conditions LowGenerally stableThe protonated amine stabilizes the adjacent stereocenter.
Elevated Temperatures ModerateC2 and C3Performing reactions at lower temperatures.

This table summarizes general conditions that may affect the stereochemical stability of α-hydroxy-β-amino acids.

Advanced Spectroscopic and Structural Elucidation Techniques for 2s,3r 3 Amino 2 Hydroxydecanoic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. It provides detailed information about the carbon skeleton, the chemical environment of protons and carbons, and the spatial relationships between atoms.

1D and 2D NMR for Complete Assignment of Proton and Carbon Resonances (e.g., COSY, HSQC, HMBC, NOESY)

The unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the NMR spectra of (2S,3R)-3-Amino-2-Hydroxydecanoic Acid is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons present. However, due to the complexity of the molecule, significant signal overlap can occur. 2D NMR techniques are employed to resolve these ambiguities.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For AHDA, COSY spectra would reveal correlations between the proton on C2 (H-2) and the proton on C3 (H-3), and sequentially along the decanoic acid chain from H-3 to the terminal methyl group protons (H-10). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to. columbia.edu This allows for the definitive assignment of each carbon atom that bears a proton. For instance, the signal for H-2 in the ¹H spectrum is correlated to the C2 signal in the ¹³C spectrum. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu It is crucial for piecing together the molecular skeleton. Key HMBC correlations for AHDA would include the correlation of protons H-2 and H-3 to the carbonyl carbon (C1), and the protons on C4 to both C2 and C3, confirming the connectivity around the stereogenic centers.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for conformational analysis and verifying stereochemical assignments.

The combination of these experiments allows for the complete and confident assignment of every proton and carbon resonance, as illustrated in the hypothetical data table below.

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shift Assignments for (2S,3R)-3-Amino-2-Hydroxydecanoic Acid

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key 2D NMR Correlations (COSY, HMBC)
1 (COOH)-~175.0HMBC from H-2
2 (CH-OH)~4.0~73.0COSY to H-3; HMBC to C1, C3, C4
3 (CH-NH₂)~3.2~55.0COSY to H-2, H-4; HMBC to C1, C2, C4, C5
4 (CH₂)~1.5~33.0COSY to H-3, H-5; HMBC to C2, C3, C5
5-8 (CH₂)~1.3~22.0-31.0Sequential COSY correlations
9 (CH₂)~1.3~22.5COSY to H-8, H-10
10 (CH₃)~0.9~14.0COSY to H-9

NMR for Stereochemical and Conformational Analysis

NMR spectroscopy is a powerful method for determining the relative stereochemistry of adjacent chiral centers. rsc.org In AHDA, the relationship between the hydroxyl group at C2 and the amino group at C3 can be either syn or anti. This relative configuration was established as syn by comparing the ¹H and ¹³C NMR spectroscopic data of synthetically prepared AHDA with that of the naturally occurring material. researchgate.net

The determination relies on the magnitude of the coupling constant between the protons on the stereogenic carbons (H-2 and H-3), denoted as ³J(H2,H3). According to the Karplus relationship, the size of this coupling constant is dependent on the dihedral angle between the two protons. Different dihedral angles are favored in the syn and anti isomers, leading to characteristically different ³J values. This allows for the unambiguous assignment of the relative stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the mass of a molecule with extremely high accuracy (typically to within 5 parts per million). This precision allows for the calculation of a unique elemental formula. For (2S,3R)-3-Amino-2-Hydroxydecanoic Acid (C₁₀H₂₁NO₃), HRMS would distinguish its exact mass from other isobaric compounds (molecules with the same nominal mass but different elemental formulas), providing unequivocal confirmation of its chemical formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is used to deduce the structure of a molecule by fragmenting a selected parent ion and analyzing the resulting daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For AHDA, common fragmentation pathways would include:

Loss of Water (H₂O): Dehydration involving the C2-hydroxyl group is a common fragmentation for hydroxy acids.

Loss of Ammonia (NH₃): Cleavage involving the C3-amino group.

Decarboxylation: Loss of the carboxyl group as carbon dioxide (CO₂).

Alpha Cleavage: Breakage of the carbon-carbon bonds adjacent to the heteroatoms. A prominent fragmentation for AHDA would be the cleavage of the C2-C3 bond, which is activated by both the hydroxyl and amino functional groups. The electron impact mass spectrum of the related compound 3-hydroxydecanoic acid shows a major fragment arising from cleavage at the C3 position. researchgate.net

Interactive Table: Predicted MS/MS Fragmentation Ions for (2S,3R)-3-Amino-2-Hydroxydecanoic Acid (Parent Ion [M+H]⁺)

Fragment Ion (m/z)Proposed Structure/LossFragmentation Pathway
[M+H - H₂O]⁺Loss of waterDehydration from C2-OH
[M+H - NH₃]⁺Loss of ammoniaElimination of the amino group
[M+H - HCOOH]⁺Loss of formic acidCleavage of the carboxyl group
VariableC₂-C₃ CleavageAlpha cleavage between the functionalized carbons
VariableC₃-C₄ CleavageCleavage adjacent to the amino group

Chiroptical Methods for Absolute Configuration Assignment

While NMR can determine the relative stereochemistry (syn or anti), it cannot typically establish the absolute configuration (R or S) without a chiral reference. Chiroptical methods, particularly Circular Dichroism (CD) spectroscopy, are essential for this purpose. proquest.commtoz-biolabs.com CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com

The absolute stereochemistry of naturally occurring AHDA was definitively assigned as (2S,3R) by comparing its circular dichroism spectrum with that of an enantiomerically pure synthetic standard. researchgate.net The process involves synthesizing a version of the molecule with a known absolute configuration and recording its CD spectrum. If the CD spectrum of the natural isolate is identical to the synthetic (2S,3R) standard and a mirror image of the (2R,3S) standard, its absolute configuration is confirmed. This comparison provides the final, crucial piece of structural information, completing the full elucidation of the molecule. acs.orgacs.org

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful analytical method based on the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov This technique is particularly valuable for the analysis of enantiomeric excess and the conformational study of chiral substances, including proteins, nucleic acids, and small molecules like amino acids. nih.gov The resulting CD signal can be positive or negative, depending on the molecule's absolute configuration and conformation. nih.gov

For α-hydroxy-β-amino acids, ECD provides critical information for assigning the absolute stereochemistry. In the case of (2S,3R)-3-Amino-2-Hydroxydecanoic Acid, its absolute configuration was definitively confirmed by comparing the CD spectrum of the synthesized material with reported data. researchgate.net Generally, L-amino acids exhibit positive Cotton effects in the 190–220 nm range, while their D-enantiomers show negative effects. nih.gov Similar trends are observed for α-hydroxy carboxylic acids, where L-enantiomers often display a dominant positive band around 210 nm, which is attributed to the nπ* transition of the carboxyl chromophore. researchgate.net This makes ECD an essential tool for the unambiguous stereochemical assignment of (2S,3R)-3-Amino-2-Hydroxydecanoic Acid and its analogues. The quantitative potential of ECD has also been demonstrated, allowing for the determination of the absolute concentrations of L- and D-amino acids in enantiomeric mixtures when combined with achiral techniques. nih.gov

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. Like ECD, ORD is a chiroptical technique used to study stereochemistry. The resulting ORD curve, a plot of specific rotation versus wavelength, can be used to confirm the absolute configuration of chiral compounds. rsc.org

For amino acids, ORD studies have shown that the carboxy group chromophore gives rise to a positive Cotton effect around 208–210 nm in acidic solutions, a finding that helps confirm the Ls absolute configuration. rsc.org While specific ORD data for (2S,3R)-3-Amino-2-Hydroxydecanoic Acid is not detailed in the available literature, the principles applied to other less common amino acids are directly relevant. rsc.org Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict ORD curves for different stereoisomers, providing a powerful complement to experimental measurements for structural elucidation. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a spectroscopic "fingerprint" of a molecule by probing its vibrational modes. nih.gov These methods are highly effective for identifying the specific functional groups present in a molecule's structure.

FT-IR Spectroscopy is particularly sensitive to polar functional groups. For a molecule like (2S,3R)-3-Amino-2-Hydroxydecanoic Acid, FT-IR is used to confirm the presence of its key functional groups. Based on data from structurally similar compounds, characteristic absorption bands can be assigned. researchgate.net

Raman Spectroscopy is a complementary technique often used to detect vibrational, rotational, and other low-frequency modes. researchgate.net It is especially effective for identifying non-polar bonds and symmetric vibrations. In amino acids and proteins, characteristic Raman bands include the Amide I and Amide III bands, which arise from vibrations of the peptide-like backbone. spectroscopyonline.com Other key identifiable features include C-H stretching modes and bands corresponding to thiol groups or aromatic rings in other amino acids. researchgate.netspectroscopyonline.com Machine learning models combined with molecular dynamics are emerging as tools to simulate and interpret the Raman spectra of amino acids and peptides. nih.gov

The following table summarizes the expected vibrational frequencies for the key functional groups in (2S,3R)-3-Amino-2-Hydroxydecanoic Acid.

Functional GroupVibration TypeTechniqueTypical Wavenumber (cm⁻¹)Citation
Hydroxyl (-OH)O-H StretchFT-IR~3376 researchgate.net
Carboxylic Acid (C=O)C=O StretchFT-IR~1707 researchgate.net
Alkyl Chain (-CH₂, -CH₃)C-H StretchFT-IR2850-3000 researchgate.net
Amine (-NH₂) / AmideN-H Bend / C=O Stretch (Amide I)Raman~1600-1700 researchgate.netspectroscopyonline.com
Backbone / AmideN-H Bend / C-N Stretch (Amide III)Raman~1200-1300 researchgate.netspectroscopyonline.com
Alkyl Chain (-CH)Methine C-H StretchRaman~2971 spectroscopyonline.com

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional molecular structure of a compound in its crystalline state. nih.gov The technique involves exposing a crystal to an X-ray beam and analyzing the resulting diffraction pattern to calculate an electron density map, from which the precise arrangement of atoms can be modeled. nih.gov This provides unambiguous information on bond lengths, bond angles, and the absolute configuration of stereocenters.

Advanced Chromatographic Separations for Purity and Stereoisomer Analysis

Chromatographic techniques are essential for separating complex mixtures, assessing chemical purity, and resolving stereoisomers. For chiral molecules like (2S,3R)-3-Amino-2-Hydroxydecanoic Acid, advanced chiral chromatography is required to separate it from its other stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the enantioselective analysis of amino acids and their derivatives. prolekare.cz The direct separation of enantiomers is achieved using a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the analyte molecules, leading to different retention times. chromatographyonline.com

Several types of CSPs are effective for separating underivatized amino and hydroxy acids:

Macrocyclic Glycopeptide CSPs: Columns based on selectors like teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly successful for resolving the enantiomers of native amino acids. sigmaaldrich.com They possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them ideal for polar compounds. sigmaaldrich.comsigmaaldrich.com

Polysaccharide-Based CSPs: Derivatized cellulose (B213188) and amylose (B160209) are among the most commercially successful CSPs. sigmaaldrich.comyakhak.org They can separate a broad range of chiral compounds, including amino acid derivatives, through a combination of hydrogen bonding, π-π interactions, and dipole stacking. chromatographyonline.comscas.co.jp

Ligand-Exchange Chromatography (LEC): This technique involves a CSP coated with a chiral ligand (e.g., an N-sulfonylated amino acid) and a metal ion (e.g., Cu(II)) in the mobile phase. researchgate.net It is highly effective for the direct enantioseparation of amino acids, hydroxy acids, and amino alcohols. scas.co.jpresearchgate.net

The choice of column and mobile phase is critical, and method development often involves screening various CSPs and solvent systems to achieve optimal resolution. chromatographyonline.com

Chiral Stationary Phase (CSP) TypeChiral Selector ExampleApplicable AnalytesSeparation PrincipleCitation
Macrocyclic GlycopeptideTeicoplanin, VancomycinPolar and ionic compounds, native amino acidsIonic interactions, hydrogen bonding, inclusion sigmaaldrich.comsigmaaldrich.com
Polysaccharide-BasedDerivatized Cellulose/AmyloseAmino acid derivatives, esters, alcoholsHydrogen bonding, π-π interactions, dipole stacking chromatographyonline.comyakhak.orgscas.co.jp
Ligand ExchangeN-alkyl-L-proline, N-sulfonyl-L-phenylalanineAmino acids, hydroxy acids, amino alcoholsFormation of ternary diastereomeric metal complexes scas.co.jpresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of GC with the detection power of MS. However, due to their high polarity and low volatility, amino acids like (2S,3R)-3-Amino-2-Hydroxydecanoic Acid cannot be analyzed directly by GC. thermofisher.comsigmaaldrich.com A crucial derivatization step is required to make the analyte volatile and thermally stable. sigmaaldrich.commdpi.com

The goal of derivatization is to replace the active hydrogens on the hydroxyl (-OH), amino (-NH₂), and carboxyl (-COOH) groups with nonpolar moieties. sigmaaldrich.comsigmaaldrich.com This process enhances volatility and improves chromatographic peak shape. sigmaaldrich.com

Common derivatization strategies for amino acids include:

Silylation: Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with active hydrogens to form stable and volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. thermofisher.comsigmaaldrich.com MTBSTFA derivatives are noted for being more stable and less sensitive to moisture. sigmaaldrich.com

Acylation/Esterification: A two-step process is often employed where the carboxylic acid group is first esterified (e.g., with methanolic HCl), followed by acylation of the amine and hydroxyl groups with a fluorinated reagent like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.comnih.gov This approach increases electronegativity, which can enhance detection sensitivity. mdpi.com

A significant challenge during derivatization is the potential for racemization, which can lead to an inaccurate quantification of enantiomers. nih.govresearchgate.net Therefore, reaction conditions such as temperature and pH must be carefully optimized to minimize enantiomeric inversion. researchgate.net

Derivatization AgentAbbreviationTarget Functional GroupsDerivative TypeCitation
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA-OH, -NH₂, -COOH, -SHTrimethylsilyl (TMS) thermofisher.com
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFA-OH, -NH₂, -COOH, -SHtert-Butyldimethylsilyl (TBDMS) sigmaaldrich.comsigmaaldrich.com
Pentafluoropropionic AnhydridePFPA-NH₂, -OHPentafluoropropionyl (PFP) mdpi.comnih.gov
Methyl ChloroformateMCF-NH₂, -COOHMethoxycarbonyl nih.gov

Biological Significance and Mechanistic Investigations of 2s,3r 3 Amino 2 Hydroxydecanoic Acid

Biosynthesis and Metabolic Pathways in Biological Systems

The formation of (2S,3R)-3-amino-2-hydroxydecanoic acid is a complex process orchestrated by a sophisticated enzymatic machinery within certain microorganisms, most notably cyanobacteria.

Enzymology of (2S,3R)-3-Amino-2-Hydroxydecanoic Acid Formation (e.g., in cyanobacteria)

The biosynthesis of Ahda is intricately linked to the production of microginins, a family of linear peptide protease inhibitors. nih.gov The enzymatic assembly line for these peptides is a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) system, encoded by the mic biosynthetic gene cluster (BGC). nih.govnih.gov This multi-enzyme complex is responsible for the step-by-step construction of the microginin peptide, including the formation of the Ahda moiety.

The formation of Ahda is proposed to involve a single PKS module within the mic gene cluster. nih.gov This module contains essential domains such as a ketosynthase, acyltransferase, and aminotransferase, which work in concert to build the carbon chain and introduce the amino group. nih.gov A fatty acyl-AMP ligase (FAAL) enzyme is also believed to be involved, which activates and loads a fatty acid precursor onto an acyl carrier protein (ACP). nih.gov This ACP then interacts with the PKS module to generate the Ahda residue. nih.gov The stereospecific (2S,3R) configuration is a direct result of the precise catalytic control exerted by these enzymes. wikipedia.org

Table 1: Proposed Enzymatic Domains in the mic BGC for Ahda Formation

DomainProposed Function
Fatty Acyl-AMP Ligase (FAAL)Activates and loads the fatty acid precursor.
Acyl Carrier Protein (ACP)Shuttles the growing fatty acid chain.
Ketosynthase (KS)Catalyzes the carbon-carbon bond formation, extending the fatty acid chain.
Acyltransferase (AT)Selects and transfers the extender unit (e.g., malonyl-CoA) to the ACP.
Aminotransferase (AMT)Introduces the amino group at the C-3 position.
Ketoreductase (KR)Reduces a keto group to a hydroxyl group, though its exact role in Ahda formation needs further elucidation.
HalogenaseIn some microginin variants, a halogenase is present in the BGC, leading to chlorinated Ahda residues. nih.gov

Precursor Identification and Pathway Elucidation

The biosynthesis of the Ahda moiety begins with a fatty acid precursor. It has been proposed that octanoic acid is activated and loaded onto an acyl carrier protein (ACP) to initiate the process. nih.gov The PKS module then catalyzes the extension of this fatty acid chain. The carbon backbone is likely derived from the primary metabolic pool of acetyl-CoA and malonyl-CoA, which are common building blocks in fatty acid and polyketide synthesis.

The nitrogen for the amino group at the C-3 position is sourced from the cell's amino acid pool, with glutamate (B1630785) or glutamine being likely donors for the aminotransferase-catalyzed reaction. The hydroxyl group at the C-2 position is introduced through a reduction step, likely catalyzed by a ketoreductase domain within the PKS module. The heterologous expression of the mic BGC from Microcystis aeruginosa LEGE 91341 in Escherichia coli has successfully led to the production of microginins, confirming that this gene cluster is indeed responsible for their biosynthesis, including the formation of the Ahda residue. nih.gov

Degradation Pathways and Metabolite Profiling

Detailed degradation pathways and specific metabolite profiles for (2S,3R)-3-amino-2-hydroxydecanoic acid are not extensively documented in scientific literature. However, general principles of peptide and amino acid catabolism in microorganisms can provide some insights. As a component of microginins, Ahda would be released upon the proteolytic degradation of the peptide chain. Bacteria with the ability to degrade cyanobacterial peptides, such as Paucibacter toxinivorans, have been identified. nih.gov These organisms can break down a range of peptides, including microcystins and likely microginins, into smaller peptides and constituent amino acids. nih.gov

Once liberated, the degradation of Ahda would likely follow pathways similar to those for other fatty acid and amino acid derivatives. The catabolism could be initiated by amino acid dehydrogenases or transaminases, which would remove the amino group. youtube.com The resulting 2-hydroxydecanoic acid could then enter fatty acid metabolism pathways, such as β-oxidation, to be broken down into smaller units for energy production or recycling into other metabolic pathways. nih.gov However, specific enzymes and intermediates in the degradation of Ahda within cyanobacteria or other microorganisms remain an area for future research.

Role as a Component of Natural Products

(2S,3R)-3-amino-2-hydroxydecanoic acid is a hallmark of a specific class of natural products, where its presence is directly linked to their biological function.

Incorporation into Peptidic Structures (e.g., Microginins)

(2S,3R)-3-amino-2-hydroxydecanoic acid is a non-proteinogenic amino acid that serves as a key structural element in the linear pentapeptide microginins, which are isolated from various cyanobacteria, including Microcystis aeruginosa. wikipedia.orgimdea.org In these peptides, Ahda is typically found at the N-terminus of the peptide chain. wikipedia.org The structure of microginins can be generally described as an Ahda residue linked to a chain of three to four other amino acids. nih.gov

The α-hydroxy-β-amino acid structure of Ahda is also found in other bioactive linear peptides like bestatin (B1682670) and valinoctin. wikipedia.org The specific (2S,3R) stereochemistry of Ahda in microginins has been confirmed through chemical synthesis and spectroscopic analysis. wikipedia.org

Table 2: Examples of Microginin Variants Containing (2S,3R)-3-Amino-2-Hydroxydecanoic Acid (Ahda)

Microginin VariantSource OrganismPeptide Sequence (following Ahda)
MicrogininMicrocystis aeruginosa-L-Tyr-L-N-Me-Tyr-L-Val-L-Ala wikipedia.org
Microginin KR801Microcystis sp.-Pro-Tyr-NMeLeu-Tyr nih.gov
Microginin KR767Microcystis sp.-Pro-Tyr-NMeLeu-Tyr (with variations in Ahda chlorination) nih.gov

Contribution to the Bioactivity of Host Natural Products (e.g., enzyme inhibition)

The presence of the (2S,3R)-3-amino-2-hydroxydecanoic acid moiety is critical for the biological activity of microginins. These peptides are known to be potent inhibitors of various proteases, most notably angiotensin-converting enzyme (ACE). wikipedia.org The inhibitory activity of microginins against ACE is the basis for their potential use as antihypertensive agents. wikipedia.orgimdea.org

Molecular Interactions with Biological Macromolecules

The biological activity of (2S,3R)-3-Amino-2-Hydroxydecanoic Acid is intrinsically linked to its role within larger peptide structures, where it contributes to their binding affinity and specificity for target enzymes.

Binding Affinity and Specificity Studies with Enzymes (e.g., Aminopeptidases, ACE)

(2S,3R)-3-Amino-2-Hydroxydecanoic Acid is a key constituent of microginins, a class of linear peptides that exhibit inhibitory activity against zinc metalloproteases such as angiotensin-converting enzyme (ACE) and various aminopeptidases. nih.govbeilstein-journals.org The entire microginin peptide is responsible for the observed biological activity. For instance, microginin T1, which contains a chlorinated derivative of Ahda, has been reported to inhibit ACE and leucine (B10760876) aminopeptidase (B13392206) with IC50 values of 5.0 µg/mL and 2.0 µg/mL, respectively. Another variant, microginin T2, demonstrated an IC50 of 7.0 µg/mL against leucine aminopeptidase.

While specific binding affinity data for the isolated (2S,3R)-3-Amino-2-Hydroxydecanoic Acid molecule is not extensively documented, its structural similarity to other known enzyme inhibitors provides insights into its potential interactions. The α-hydroxy-β-amino acid motif present in Ahda is a key pharmacophore in other potent aminopeptidase inhibitors like bestatin. nih.govbeilstein-journals.org In these inhibitors, the hydroxyl and amino groups are believed to chelate the active site zinc ion of the target metalloprotease, a mechanism likely shared by Ahda-containing peptides. The decanoic acid side chain of Ahda likely contributes to the binding by interacting with hydrophobic pockets in the enzyme's active site, thereby influencing the potency and selectivity of the parent peptide.

Table 1: Inhibitory Activity of Microginin Peptides Containing Ahda Derivatives

CompoundTarget EnzymeIC50 (µg/mL)
Microginin T1Angiotensin-Converting Enzyme (ACE)5.0
Leucine Aminopeptidase2.0
Microginin T2Leucine Aminopeptidase7.0

Structure-Activity Relationship (SAR) Studies of (2S,3R)-3-Amino-2-Hydroxydecanoic Acid Analogues

Structure-activity relationship (SAR) studies on microginins and related compounds have underscored the critical role of the (2S,3R)-3-Amino-2-Hydroxydecanoic Acid moiety in their biological activity. Modifications to this core structure have been shown to significantly impact the inhibitory potency of the parent peptides.

A key finding from SAR studies on related aminopeptidase inhibitors, such as bestatin, which shares the α-hydroxy-β-amino acid scaffold, is the importance of the C-2 hydroxyl group. Attempts to enhance inhibitory activity by replacing this hydroxyl group with a sulfhydryl group, which has a stronger affinity for zinc, did not result in increased potency. nih.gov This suggests that the hydroxyl group's role extends beyond simple zinc chelation and may involve specific hydrogen bonding interactions within the enzyme's active site.

Furthermore, the stereochemistry of the Ahda unit is paramount for biological activity. The naturally occurring (2S,3R) configuration is essential for the potent inhibitory action of microginins. The synthesis of other stereoisomers has been primarily for the confirmation of the natural product's structure, and these isomers are generally found to be less active, highlighting the precise structural requirements for effective enzyme inhibition. The free amino group at the C-3 position is also believed to be crucial for binding to the target enzyme.

Cellular and Subcellular Effects in Model Systems

The cellular and subcellular effects of (2S,3R)-3-Amino-2-Hydroxydecanoic Acid are primarily understood through the actions of the larger peptides in which it is found. Direct studies on the isolated compound are limited.

Modulation of Cellular Signaling Pathways

Impact on Specific Biological Processes (e.g., membrane interactions, cellular homeostasis)

The influence of (2S,3R)-3-Amino-2-Hydroxydecanoic Acid on specific biological processes is inferred from the behavior of peptides containing this amino acid. The lipophilic decanoic acid side chain of Ahda likely facilitates the interaction of microginins with cell membranes, potentially influencing their transport into cells or their interaction with membrane-bound enzymes. Studies on peptide and protein hydroperoxides, while not directly on Ahda, indicate that such molecules can be consumed by cells, leading to the oxidation of cellular thiols and impacting cell viability, suggesting a potential area for future investigation regarding Ahda's cellular effects. nih.gov

Comparative Biological Studies of (2S,3R)-3-Amino-2-Hydroxydecanoic Acid Stereoisomers

The stereochemistry of 3-Amino-2-Hydroxydecanoic Acid is a critical determinant of its biological function within the context of microginin peptides. The naturally occurring and biologically active form is the (2S,3R)-stereoisomer. nih.govbeilstein-journals.org The synthesis of other diastereomers, such as the (2R,3R), (2S,3S), and (2R,3S) forms, has been instrumental in confirming the absolute configuration of the natural product.

While direct comparative biological studies of all possible stereoisomers of isolated Ahda are not extensively reported in the literature, the principle of stereospecificity in enzyme-inhibitor interactions is well-established. It is highly probable that the other stereoisomers of Ahda would exhibit significantly lower or no inhibitory activity towards ACE and aminopeptidases. This is because the precise three-dimensional arrangement of the hydroxyl, amino, and carboxyl groups, as well as the alkyl side chain, is necessary for optimal binding to the active site of the target enzymes. Any deviation from the (2S,3R) configuration would disrupt these critical interactions, leading to a loss of biological activity.

Advanced Analytical Methodologies for Detection and Quantification of 2s,3r 3 Amino 2 Hydroxydecanoic Acid

Sample Preparation Techniques from Complex Biological and Environmental Matrices

Effective analysis of (2S,3R)-3-Amino-2-Hydroxydecanoic Acid hinges on its successful isolation from the source matrix, which is often cyanobacterial cells or surrounding water. The techniques employed are generally tailored for the parent peptides containing the Ahda moiety.

Extraction and Enrichment Protocols (e.g., Solid Phase Extraction, Liquid-Liquid Extraction)

Solid Phase Extraction (SPE) is a cornerstone for concentrating and purifying Ahda-containing peptides like microginins and other cyanotoxins from aqueous samples. nih.govnih.gov The process involves passing a liquid sample through a solid sorbent material that retains the target analytes.

For complex environmental water samples, a dual SPE procedure has been shown to be effective for a broad range of cyanotoxins. nih.govnih.gov This involves using a polymeric cartridge, such as Oasis HLB, followed by a graphitized non-porous carbon cartridge. nih.govnih.gov In the context of isolating microginins from cyanobacterial biomass, cells are first extracted with a solvent like methanol (B129727). acs.org The resulting crude extract is then subjected to reversed-phase vacuum liquid chromatography with a C18 sorbent, using a stepwise gradient of solvents with decreasing polarity (e.g., from water to methanol) to elute the target compounds. acs.org

For the analysis of free non-protein amino acids (NPAAs) in biological matrices, extraction often begins with protein precipitation using 10% aqueous trichloroacetic acid (TCA). jove.comjove.comntu.edu.sg This is a widely accepted method for separating free NPAAs from the protein-bound fraction. jove.com

Liquid-Liquid Extraction (LLE) can also be employed for amino acid separation. By adjusting the pH of an aqueous solution to the amino acid's isoelectric point, its water solubility decreases, allowing for extraction into an organic solvent like chloroform (B151607) or ethyl acetate. researchgate.net While not specifically detailed for Ahda, this principle is applicable to amino acids generally.

Table 1: Representative Solid Phase Extraction Protocols for Ahda-Containing Compounds and Related Analytes
Analyte TypeMatrixExtraction/Enrichment MethodKey Reagents/SorbentsSource
MicrogininsCyanobacterial Biomass (M. aeruginosa)Solvent extraction followed by reversed-phase vacuum liquid chromatographyMethanol, Reversed-Phase C18 Sorbent acs.org
Multiclass CyanotoxinsSurface WaterDual Solid-Phase Extraction (SPE)Oasis HLB (polymeric cartridge), Supelclean™ ENVI-Carb™ (carbon cartridge) nih.govnih.gov
Free Non-Protein Amino AcidsBiological Matrices (e.g., Cyanobacteria)Protein precipitation10% aqueous Trichloroacetic Acid (TCA) jove.comntu.edu.sg

Derivatization Strategies for Enhanced Chromatographic and Spectrometric Detection

Derivatization is a chemical modification process used to enhance the analytical properties of a compound, such as its volatility for Gas Chromatography (GC) or its ionization efficiency and chromatographic retention for Liquid Chromatography (LC).

For LC-based analysis of amino acids, pre-column derivatization is common. The AccQ•Tag method, for example, uses a reagent that reacts with amino acids to form stable, fluorescent derivatives that are easily detected. This method requires careful pH control (pH 8.2-10.1) and a sufficient molar excess of the derivatizing reagent for complete reaction.

For GC-based analysis , derivatization is essential because amino acids are not naturally volatile. nih.govsigmaaldrich.com A common two-step approach involves:

Esterification : The carboxylic acid group is converted to an ester, for instance, by heating with methanolic HCl. nih.gov

Acylation : The amine and hydroxyl groups are acylated. Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace active hydrogens with a nonpolar group like tert-butyldimethylsilyl (TBDMS), making the amino acid volatile and suitable for GC-MS analysis. sigmaaldrich.com Another option is using pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov

This approach is generally applicable to all amino acids, including Ahda, particularly if it were to be analyzed as a free molecule after hydrolysis from its parent peptide. nih.gov

Chromatographic Separation Techniques Coupled with High-Sensitivity Detectors

High-performance liquid chromatography (HPLC) and gas chromatography (GC), especially when coupled with mass spectrometry (MS), are the primary techniques for the sensitive and specific analysis of Ahda-containing peptides. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

LC-MS/MS is the method of choice for analyzing cyanotoxins like microginins and aeruginosins in complex samples. nih.govresearchgate.netnih.gov This technique offers high sensitivity and specificity, allowing for ultra-trace analysis in environmental and biological matrices. nih.govnih.gov

In practice, cyanobacterial extracts are analyzed using ultra-high-performance liquid chromatography (UHPLC) coupled to a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source. nih.govnih.gov The mass spectrometer can be operated in data-dependent acquisition mode to collect fragmentation (MS/MS) spectra of detected ions. nih.gov The fragmentation of microginins is well-studied; for instance, the MS/MS spectra of many variants show a characteristic ion at an m/z of 162, which corresponds to a fragment of the chlorinated 3-amino decanoic acid moiety. nih.gov This allows for specific identification of peptides containing this structural unit. Method detection limits for multiclass cyanotoxin analysis using SPE-UHPLC-HRMS can be as low as 4 to 150 pg/L. nih.govnih.gov

Table 2: Exemplar LC-MS/MS Parameters for Analysis of Ahda-Containing Peptides
Analyte ClassInstrumentationIonization ModeKey Finding/FragmentSource
MicrogininsLC-HRESIMSPositive ESICharacteristic m/z 162 fragment from chlorinated Ahda moiety in MS/MS spectra. nih.gov
Multiclass CyanotoxinsSPE-UHPLC-HRMSNot specifiedMethod detection limits of 4-150 pg/L achieved for various cyanotoxins. nih.govnih.gov
Cyanopeptides (incl. microginins, aeruginosins)LC-MS/MSPositive ESIUsed for non-targeted metabolomics to identify unique cyanopeptide profiles in different bacterial strains. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is not typically used for the analysis of intact peptides due to their low volatility. However, it is a powerful tool for structural elucidation, where the peptide is first hydrolyzed into its constituent amino acids. nih.gov These amino acids, including Ahda, can then be derivatized to make them volatile and analyzed by GC-MS. nih.govsigmaaldrich.com

The derivatization process, as described in section 6.1.2, converts the polar amino acids into thermally stable derivatives. nih.gov For example, TBDMS derivatives of amino acids produce characteristic fragmentation patterns upon electron impact ionization in the mass spectrometer, aiding in their identification. sigmaaldrich.com While specific GC-MS methods for Ahda are not extensively detailed in the literature, the general procedures for amino acid analysis are well-established and would be applicable. nih.govsigmaaldrich.comnih.gov

Immunoanalytical Approaches for Specific Detection (if applicable)

Immunoanalytical methods, such as the enzyme-linked immunosorbent assay (ELISA), are widely used for screening cyanotoxins. nih.govepa.gov These tests rely on antibodies that bind to a specific target molecule or a common structural feature.

For microcystins, which are another class of cyanotoxins, ELISA kits are available that use antibodies targeting the conserved Adda amino acid (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid). epa.govepa.gov These "ADDA-ELISA" kits can detect a wide range of microcystin (B8822318) variants that share this structural component. epa.govepa.gov

While this demonstrates the principle of using an antibody against a conserved amino acid residue, there is no readily available information in the reviewed literature describing the development or application of an immunoassay that specifically targets the (2S,3R)-3-Amino-2-Hydroxydecanoic Acid (Ahda) moiety or the microginin class of peptides directly. Therefore, while LC-MS/MS remains the gold standard for specific detection, the potential for developing a targeted immunoassay for Ahda-containing peptides exists but does not appear to be realized at present.

Method Validation for Academic Research Applications

The validation of analytical methods is a critical process in academic research to ensure that the data generated are reliable, accurate, and reproducible. For a compound like (2S,3R)-3-Amino-2-Hydroxydecanoic Acid, where research may involve complex biological matrices, a thoroughly validated method is indispensable. The validation process encompasses several key parameters, as detailed below.

Selectivity, Sensitivity, Accuracy, and Precision

Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other, potentially interfering, substances in the sample matrix. In the context of academic research on (2S,3R)-3-Amino-2-Hydroxydecanoic Acid, this is particularly important when analyzing samples from natural product extracts or biological systems, which are inherently complex. Techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are often employed to achieve high selectivity. The chromatographic separation physically separates the target analyte from other components before it reaches the detector, while the mass spectrometer provides an additional layer of specificity by detecting ions based on their mass-to-charge ratio.

Sensitivity of an analytical method is a measure of its ability to detect and quantify small amounts of the analyte. This is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. For academic research, where sample availability might be limited or the analyte concentration is low, high sensitivity is a desirable attribute of an analytical method.

Precision of an analytical method describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision can be evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). High precision is essential in academic research to ensure that the results are consistent and reproducible.

Interactive Data Table: Hypothetical Method Validation Parameters for (2S,3R)-3-Amino-2-Hydroxydecanoic Acid Analysis

ParameterMetricAcceptance Criteria for Academic Research
Selectivity No significant interference at the retention time of the analytePeak response in blank sample should be <20% of the LLOQ response
Sensitivity Limit of Detection (LOD)Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ)Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20%
Accuracy Recovery80-120%
Precision Repeatability (Intra-day)RSD ≤ 15%
Intermediate Precision (Inter-day)RSD ≤ 20%

Robustness and Reproducibility in Research Settings

Robustness of an analytical method is its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. In an academic research environment, where instruments and reagents may vary slightly between experiments or laboratories, a robust method is crucial. The robustness of an HPLC method for analyzing (2S,3R)-3-Amino-2-Hydroxydecanoic Acid, for instance, could be assessed by intentionally varying parameters such as the pH of the mobile phase, the column temperature, and the flow rate, and observing the effect on the analytical results.

Reproducibility refers to the ability of a method to produce the same results when performed in different laboratories by different analysts using different equipment. While formal inter-laboratory reproducibility studies are less common in early-stage academic research, establishing a reproducible method is a key step towards ensuring the broader impact and applicability of the research findings. Detailed and clear documentation of the analytical procedure is a prerequisite for reproducibility.

The development and validation of robust and reproducible analytical methods for (2S,3R)-3-Amino-2-Hydroxydecanoic Acid are fundamental for advancing the scientific understanding of this important molecule. Future research efforts should aim to publish detailed validation data to facilitate the comparison and adoption of analytical methods across the scientific community.

Computational and Theoretical Investigations of 2s,3r 3 Amino 2 Hydroxydecanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic behavior. These methods model the behavior of electrons and nuclei to predict molecular structure, energy, and various other properties from first principles.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for determining ground state properties by modeling the electron density. For (2S,3R)-3-amino-2-hydroxydecanoic acid, DFT calculations, such as those using the B3LYP functional with a 6-31G(d,p) basis set, can predict its optimized geometry and electronic characteristics.

Other important descriptors derived from DFT include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract shared electrons.

Global Hardness (η): A measure of resistance to charge transfer.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow.

These parameters are crucial for understanding how the molecule interacts with other species, including biological receptors. For instance, the presence of polar functional groups like the hydroxyl and amino groups in (2S,3R)-3-amino-2-hydroxydecanoic acid suggests they would be key sites for hydrogen bonding and other intermolecular interactions.

Table 1: Key Molecular Descriptors from DFT Calculations This table is illustrative, showing typical descriptors that would be calculated for (2S,3R)-3-amino-2-hydroxydecanoic acid using DFT methods.


DescriptorSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMOIndicates the ability to donate an electron.
Lowest Unoccupied Molecular Orbital EnergyELUMOIndicates the ability to accept an electron.
HOMO-LUMO GapΔECorrelates with chemical reactivity and stability.
Global HardnessηMeasures resistance to deformation of the electron cloud.
ElectronegativityχDescribes the power of an atom to attract electrons.
Electrophilicity IndexωQuantifies the global electrophilic nature of a molecule.

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, along with DFT, are used to predict spectroscopic properties. These predictions are invaluable for interpreting experimental data and confirming molecular structures. For (2S,3R)-3-amino-2-hydroxydecanoic acid, these calculations can simulate various types of spectra.

For example, the Gage-Independent Atomic Orbital (GIAO) method can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Comparing these predicted shifts with experimental data for synthetic samples of the molecule helps to confirm its relative and absolute stereochemistry. Similarly, theoretical calculations can predict vibrational frequencies, which can be compared with experimental Infrared (IR) and Raman spectra to identify characteristic vibrational modes associated with its functional groups (e.g., O-H, N-H, C=O stretches).

Time-dependent DFT (TD-DFT) can be employed to predict electronic transitions, which correspond to UV-Visible absorption spectra. This information helps to characterize the electronic structure and can be correlated with the molecule's potential for interaction with light.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, allowing for the exploration of conformational landscapes and interactions with the environment.

Conformational Landscapes in Various Solvents

(2S,3R)-3-Amino-2-hydroxydecanoic acid possesses significant conformational flexibility due to its rotatable bonds. MD simulations can map the potential energy surface of the molecule to identify stable, low-energy conformations. By performing these simulations in different solvent environments (e.g., in a vacuum, in water, or in a nonpolar solvent), it is possible to understand how the solvent influences the molecule's preferred shape.

The simulation process typically involves:

Parameterization: Assigning a force field (e.g., Amber, CHARMM) that defines the potential energy of the system.

Solvation: Placing the molecule in a simulated box of solvent molecules (like TIP3P water).

Equilibration: Allowing the system to relax to a stable temperature and pressure.

Production Run: Running the simulation for a significant period (nanoseconds to microseconds) to sample a wide range of conformations.

Analysis of the resulting trajectory can reveal the most populated conformational states and the energy barriers between them, providing a detailed picture of the molecule's flexibility, which is crucial for its ability to bind to a receptor.

Protein-Ligand Docking and Binding Free Energy Calculations (e.g., with ACE)

Given that (2S,3R)-3-amino-2-hydroxydecanoic acid is a constituent of an ACE inhibitor, a primary application of computational modeling is to study its interaction with the angiotensin-converting enzyme (ACE).

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For (2S,3R)-3-amino-2-hydroxydecanoic acid, docking studies would place the molecule into the active site of ACE to identify key interactions. ACE has well-defined active site pockets (S1, S2, and S1'), and successful inhibitors form specific interactions with amino acid residues in these pockets. Key interactions often involve hydrogen bonds and hydrophobic contacts. Docking simulations can help rationalize the inhibitory activity by visualizing how the hydroxyl, amino, and carboxyl groups of the molecule interact with residues like glutamic acid, histidine, and lysine (B10760008) in the ACE active site.

Binding Free Energy Calculations: Following docking, MD simulations of the protein-ligand complex can be used to calculate the binding free energy (ΔG_bind). This value provides a more accurate and quantitative measure of the binding affinity than docking scores alone. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate these energies from the MD trajectory. A more negative binding free energy indicates a stronger and more stable interaction between the ligand and the protein.

Table 2: Computational Workflow for Protein-Ligand Interaction Analysis This table outlines the typical steps and expected outcomes for studying the interaction of (2S,3R)-3-amino-2-hydroxydecanoic acid with ACE.


StepMethodObjectiveExpected Outcome for (2S,3R)-3-Amino-2-Hydroxydecanoic Acid
1. Preparation-Prepare ligand and receptor structures (e.g., from PDB).3D structure of the ligand and the ACE protein.
2. DockingMolecular Docking (e.g., AutoDock, MOE)Predict binding pose and initial affinity score.Identification of key H-bonds and hydrophobic interactions with ACE active site residues.
3. SimulationMolecular Dynamics (MD)Simulate the dynamic behavior of the ligand-protein complex.Assessment of the stability of the binding pose over time.
4. AnalysisBinding Free Energy Calculation (e.g., MM/PBSA)Quantify the binding affinity.A calculated ΔGbind value indicating the strength of inhibition.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics involves the use of computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate a molecule's structural or physicochemical properties with its biological activity.

For a class of compounds like ACE inhibitors containing non-canonical amino acids, a QSAR model could be developed. This would involve:

Data Collection: Assembling a dataset of molecules with known ACE inhibitory activities.

Descriptor Calculation: For each molecule, calculating a large number of molecular descriptors (e.g., 2D and 3D descriptors using software like MOE) that encode structural, electronic, and physicochemical properties.

Model Building: Using statistical or machine learning algorithms to build a regression model that links the descriptors to the observed biological activity.

Validation: Rigorously testing the model's predictive power on an external set of molecules.

While a specific QSAR model for (2S,3R)-3-amino-2-hydroxydecanoic acid and its analogues is not documented, such a model would be highly valuable. It could predict the ACE inhibitory activity of new, hypothetical derivatives of the molecule, thereby guiding the synthesis of more potent inhibitors. The model could highlight which properties are most important for activity—for example, whether hydrophobicity of the side chain or the specific stereochemistry at the α and β carbons is more critical for potent ACE inhibition.

Development of Predictive Models for Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For analogues of (2S,3R)-3-Amino-2-Hydroxydecanoic Acid, QSAR models can be developed to predict their properties and guide the synthesis of new derivatives with enhanced or specific activities. The process involves generating numerical descriptors that characterize the molecular structure and then using statistical methods to build a predictive model. nih.gov

The development of a robust QSAR model for AHDA analogues would follow several key steps. First, a dataset of AHDA analogues with experimentally determined biological activities is required. nih.gov Next, for each analogue, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and physicochemical properties. acs.org The ability to model the activity of peptides and their analogues requires descriptors for the 20 naturally occurring amino acids, and similar principles are applied to non-proteinogenic amino acids like AHDA. acs.org

Commonly used descriptors in QSAR studies for amino acid and peptide analogues include:

Physicochemical Descriptors: These describe properties like hydrophobicity, volume, and electronic effects. For instance, hydrophobicity is a key factor in how a molecule interacts with biological membranes and protein binding pockets. acs.org

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, such as molecular connectivity indices and electrotopological state (E-State) indices, which describe atomic features and structural relationships within the molecule. nih.gov

3D-Structural Descriptors: These are derived from the 3D conformation of the molecule and can include information about its size, shape, and surface area.

Once the descriptors are calculated, a mathematical model is built using methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. researchgate.net The model is then validated using internal and external test sets to ensure its predictive power. nih.gov For example, a QSAR model for beta-lactam antibiotics successfully used E-State and molecular connectivity indices to predict their binding to human serum proteins, identifying that the presence of aromatic rings increased binding while amine groups had a negative influence. nih.gov A similar approach could identify the key structural features of AHDA analogues that govern their biological activity.

Table 1: Examples of Amino Acid Descriptors for QSAR Modeling

Descriptor Type Example Information Encoded Potential Application for AHDA Analogues
Physicochemical Hydrophobicity Scale (e.g., Kyte-Doolittle) The relative hydrophobicity or hydrophilicity of the amino acid side chain. acs.org Predicting membrane permeability or binding affinity to hydrophobic pockets of target proteins.
Topological Electrotopological State (E-State) Indices Information about the electronic and topological state of each atom in the molecule. nih.gov Modeling receptor-ligand interactions and predicting protein binding. nih.gov
3D-Structural van der Waals Volume The volume occupied by the amino acid residue. acs.org Assessing steric fit within a binding site.

| Quantum Chemical | HOMO/LUMO Energies | Highest Occupied and Lowest Unoccupied Molecular Orbital energies, indicating electron-donating or -accepting capabilities. | Predicting reactivity and interaction mechanisms. |

Virtual Screening for Potential Modulators

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. nih.gov This method significantly reduces the time and cost associated with experimental screening. nih.gov If (2S,3R)-3-Amino-2-Hydroxydecanoic Acid or its target protein were to be studied, virtual screening could be employed to discover potential modulators of its activity.

The process of virtual screening generally involves several stages:

Target and Library Preparation: The 3D structure of the target protein is obtained, often from crystallographic data in the Protein Data Bank (PDB), or generated through homology modeling. A large library of small molecules, which can contain millions of compounds, is prepared by generating their 3D structures. nih.govmdpi.com

Molecular Docking: This is a key method in structure-based virtual screening. nih.gov Docking algorithms predict the preferred orientation of a molecule (ligand) when bound to a target protein to form a stable complex. researchgate.net The software simulates the binding of each molecule from the library into the active or allosteric site of the target protein. nih.gov

Scoring and Ranking: After docking, a scoring function is used to estimate the binding affinity of each molecule. Molecules are then ranked based on their scores, with the top-ranked compounds selected for further investigation. nih.gov More advanced calculations, such as Prime MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), can be used to refine the scoring of the top-ranked ligands. mdpi.com

Hit Selection and Experimental Validation: The highest-scoring molecules, referred to as "hits," are visually inspected and selected for purchase or synthesis, followed by in vitro experimental testing to confirm their activity. nih.gov

Pharmacophore modeling is another powerful virtual screening approach. A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for binding to a specific target. This model can then be used as a 3D query to rapidly screen large databases for molecules that match the pharmacophoric features. mdpi.com This method is particularly useful when the exact binding mode is unknown or when aiming to find molecules with diverse chemical scaffolds.

Table 2: A Typical Workflow for Virtual Screening

Step Description Tools and Methods
1. Target Preparation Obtain and prepare the 3D structure of the biological target (e.g., an enzyme). This includes adding hydrogens, assigning charges, and defining the binding site. Protein Data Bank (PDB), Homology Modeling Software
2. Ligand Library Preparation Collect a large database of small molecules and prepare their 3D structures for docking. This can involve generating different conformations and ionization states. mdpi.com ZINC Database, PubChem, LigPrep mdpi.com
3. High-Throughput Docking Dock the entire ligand library into the target's binding site using fast docking algorithms. nih.gov Glide HTVS, AutoDock Vina
4. Scoring and Ranking Score the docked poses using a scoring function to estimate binding affinity and rank the ligands. nih.gov GlideScore, MM-GBSA mdpi.com
5. Hit Filtering Apply filters based on physicochemical properties (e.g., Lipinski's rule of five) and pharmacophore models to remove undesirable compounds. nih.gov Pharmacophore modeling software
6. Visual Inspection & Selection Manually inspect the binding poses of the top-ranked compounds to assess the quality of the interactions. Molecular visualization software (e.g., PyMOL, Chimera)

| 7. Experimental Validation | Purchase or synthesize the selected hits and test their biological activity in laboratory assays. | In vitro binding assays, enzyme inhibition assays |

Retrosynthetic Analysis and Pathway Prediction using Computational Tools

Retrosynthetic analysis is a method used by organic chemists to plan the synthesis of complex molecules. It involves deconstructing a target molecule into simpler, readily available precursor molecules through a series of logical steps based on known chemical reactions. the-scientist.com Traditionally, this has been a manual process relying heavily on the chemist's expertise. the-scientist.com However, the advent of powerful computational tools, often incorporating artificial intelligence (AI) and machine learning, has begun to revolutionize this field. the-scientist.comrsc.org

For a molecule like (2S,3R)-3-Amino-2-Hydroxydecanoic Acid, computational retrosynthesis tools can rapidly propose multiple synthetic pathways. the-scientist.com These programs utilize vast databases of chemical reactions and apply sophisticated algorithms to identify the most efficient and practical routes. the-scientist.com Software such as SYNTHIA™ can analyze a target structure and suggest a step-by-step disassembly leading back to simple starting materials. the-scientist.com

The advantages of using computational tools for retrosynthesis include:

Speed and Efficiency: Computers can analyze thousands of potential pathways in a fraction of the time it would take a human expert. the-scientist.com

Novelty: AI-driven tools can identify non-obvious or novel synthetic routes that might be overlooked in a traditional analysis. the-scientist.com

Green Chemistry: Some tools can prioritize pathways that use enzymatic catalysts or adhere to the principles of green chemistry, reducing environmental impact. the-scientist.com

The synthesis of (2S,3R)-AHDA has been successfully achieved from D-glucose, a readily available chiral starting material. nih.govnih.govresearchgate.net A computational retrosynthesis program would likely identify this connection by recognizing the stereochemical similarities between the target and the starting material. The software would propose a series of transformations (the "retrosynthetic pathway") to convert D-glucose into (2S,3R)-AHDA, which a chemist could then evaluate for feasibility in the laboratory.

Beyond chemical synthesis, computational tools can also be used for biosynthetic pathway prediction . Programs like HumanCyc analyze an organism's genome to predict its metabolic pathways. osti.gov While AHDA is a non-proteinogenic amino acid, similar computational approaches could be used to explore potential natural biosynthetic routes in organisms that produce it, such as the cyanobacterium Microcystis aeruginosa. nih.gov This involves identifying enzymes encoded in the organism's genome that could catalyze the necessary steps to build the molecule from common metabolic precursors.

Table 3: Comparison of Traditional and Computational Retrosynthesis

Feature Traditional Retrosynthesis Computational Retrosynthesis
Process Manual, relying on expert knowledge and chemical intuition. the-scientist.com Automated, data-driven process using algorithms and reaction databases. the-scientist.com
Speed Slow, can be labor-intensive and time-consuming. the-scientist.com Rapid, can generate and evaluate hundreds of pathways quickly. the-scientist.com
Scope Limited by the individual chemist's knowledge and experience. Can explore a vast chemical reaction space, leading to novel and innovative routes. the-scientist.com
Optimization Suboptimal pathways may be chosen due to cognitive biases or incomplete information. the-scientist.com Pathways can be systematically optimized for cost, yield, safety, and sustainability. the-scientist.com

| Tools | Pen, paper, and knowledge of named reactions. | Specialized software (e.g., SYNTHIA™), AI/machine learning models, reaction databases. the-scientist.com |

Strategic Applications of 2s,3r 3 Amino 2 Hydroxydecanoic Acid in Chemical Biology and Research Tool Development

Utilization as a Chiral Building Block in Asymmetric Synthesis

The stereochemically defined structure of (2S,3R)-3-Amino-2-Hydroxydecanoic Acid makes it a highly sought-after chiral building block in asymmetric synthesis. The precise arrangement of its functional groups provides a scaffold for the construction of complex molecules with a high degree of stereocontrol. Researchers have developed various synthetic routes to access this valuable compound, often employing chiral pool synthesis or stereoselective methods.

One common strategy involves the use of readily available chiral starting materials, such as D-glucose. researchgate.netacs.orgnih.gov By manipulating the functional groups at specific positions of the sugar, chemists can construct the chiral core of AHDA. researchgate.netacs.orgnih.gov This "chiron approach" leverages the inherent chirality of the starting material to produce the desired enantiomer of the target molecule. researchgate.net

Alternative approaches to the stereoselective synthesis of AHDA include the asymmetric functionalization of olefins. acs.orgnih.gov Techniques like asymmetric epoxidation, dihydroxylation, or aminohydroxylation can introduce the required amino and hydroxyl groups with specific stereochemistry. acs.orgnih.gov Furthermore, Lewis acid-catalyzed multicomponent reactions of aldehydes, amines, and ketene (B1206846) silyl (B83357) acetals have been employed to generate vicinal hydroxylamino acids like AHDA. acs.orgnih.gov The development of these synthetic methodologies has been crucial, as the biological importance of AHDA presents a significant challenge for its enantioselective synthesis. acs.orgnih.gov

The following table summarizes some of the key strategies employed in the asymmetric synthesis of (2S,3R)-3-Amino-2-Hydroxydecanoic Acid:

Synthetic StrategyDescriptionKey Features
Chiral Pool Synthesis Utilizes readily available chiral molecules, such as D-glucose, as starting materials. researchgate.netacs.orgnih.govLeverages the inherent chirality of the starting material to control the stereochemistry of the final product. researchgate.net
Asymmetric Functionalization Introduces amino and hydroxyl groups to an olefinic precursor using asymmetric reactions like epoxidation, dihydroxylation, or aminohydroxylation. acs.orgnih.govProvides high stereocontrol in the formation of the chiral centers.
Multicomponent Reactions Involves the Lewis acid-catalyzed condensation of an aldehyde, an amine, and a ketene silyl acetal (B89532). acs.orgnih.govEfficiently constructs the carbon skeleton and introduces the required functional groups in a single step.
β-Lactam Chemistry Utilizes the Staudinger reaction between a ketene and an imine to form a β-lactam intermediate, which can then be converted to the desired amino acid. acs.orgnih.govA versatile method for the synthesis of β-amino acids.

These synthetic efforts are not merely academic exercises; they provide access to a crucial building block for the total synthesis of complex natural products and the development of novel therapeutic agents.

Design and Synthesis of Molecular Probes for Biological Pathway Elucidation

The unique structure of (2S,3R)-3-Amino-2-Hydroxydecanoic Acid makes it an attractive scaffold for the design and synthesis of molecular probes to investigate biological pathways. By attaching reporter groups, such as fluorescent dyes or radioactive isotopes, to the AHDA molecule, researchers can create tools to track its uptake, localization, and interaction with cellular components.

A notable example in this area is the synthesis of a pyrene-labeled analog of a (2S,3R)-α-hydroxy-β-amino acid (AHBA), a close relative of AHDA. acs.org The photophysical properties and cell permeability of this fluorescently labeled compound were determined, demonstrating the feasibility of using such derivatives to study biological processes. acs.org The pyrene (B120774) moiety acts as a fluorescent reporter, allowing for the visualization of the molecule within cells and the study of its transport across cell membranes. acs.org

The general strategy for creating such molecular probes involves modifying the AHDA structure at a position that does not interfere with its biological activity. For instance, the carboxyl or amino terminus, or even the aliphatic side chain, could be functionalized with a suitable tag. The choice of label depends on the specific application, with options including:

Fluorescent Probes: Attaching a fluorophore allows for real-time imaging of the molecule's distribution in living cells using techniques like fluorescence microscopy.

Isotopically Labeled Probes: Incorporating isotopes such as ¹³C, ¹⁴C, or ³H enables the use of techniques like mass spectrometry or autoradiography to trace the metabolic fate of the molecule and identify its binding partners. The chemical synthesis of ¹³C-labeled D-galactose has been reported as a useful molecular probe for studying the conformation of oligosaccharides, showcasing a similar principle. fsu.edu

The development of such molecular probes derived from AHDA holds significant potential for elucidating the mechanisms of action of the natural products that contain this unique amino acid and for discovering new biological targets.

Incorporation into Peptidomimetics for Modulating Biological Systems

(2S,3R)-3-Amino-2-Hydroxydecanoic Acid is a key component of several naturally occurring linear and cyclic peptides, most notably microginin, a pentapeptide isolated from the cyanobacterium Microcystis aeruginosa. researchgate.netacs.orgnih.gov Microginin exhibits inhibitory activity against angiotensin-converting enzyme (ACE), an important regulator of blood pressure. researchgate.netacs.orgnih.gov The presence of AHDA in this and other bioactive peptides has inspired the incorporation of this non-proteinogenic amino acid into peptidomimetics to modulate biological systems.

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability, bioavailability, and receptor affinity. The inclusion of non-proteinogenic amino acids like AHDA can confer several advantages:

Increased Proteolytic Stability: The unusual β-amino acid structure of AHDA can render the peptide bond more resistant to cleavage by proteases, leading to a longer biological half-life.

Conformational Constraint: The specific stereochemistry of AHDA can help to lock the peptide into a bioactive conformation, thereby increasing its potency and selectivity for its target.

Novel Interactions: The unique combination of a hydroxyl group and a long aliphatic chain can enable new interactions with the target receptor or enzyme that are not possible with standard proteinogenic amino acids.

The role of AHDA in the biological activity of microginin underscores its potential as a building block for designing novel peptidomimetics. By systematically replacing proteinogenic amino acids in known bioactive peptides with AHDA or its derivatives, researchers can explore new chemical space and develop potent and selective modulators of protein-protein interactions and other biological processes.

The following table highlights the significance of AHDA in the context of peptidomimetics:

Feature of AHDAImplication for PeptidomimeticsExample
Non-proteinogenic β-amino acid structure Enhanced resistance to enzymatic degradation, leading to improved in vivo stability.The presence of AHDA in microginin contributes to its overall structure and activity as an ACE inhibitor. researchgate.netacs.orgnih.gov
Defined (2S,3R) stereochemistry Induces specific conformational constraints in the peptide backbone, potentially increasing binding affinity and selectivity.The precise stereochemistry of AHDA is crucial for the biological activity of microginin. nih.gov
α-hydroxy and long alkyl side chain Provides unique opportunities for hydrogen bonding and hydrophobic interactions with the biological target.The structural features of AHDA are important for its role in the inhibitory activity of microginin. researchgate.net

The continued exploration of AHDA-containing peptidomimetics is a promising avenue for the discovery of new research tools and therapeutic leads.

Role in Developing New Enzyme Inhibitors or Activators for Research

The presence of (2S,3R)-3-Amino-2-Hydroxydecanoic Acid in natural products with potent enzyme inhibitory activity has established it as a valuable scaffold for the development of new enzyme inhibitors and, potentially, activators for research purposes. The most prominent example is its role in microginin, an inhibitor of angiotensin-converting enzyme (ACE). researchgate.netacs.orgnih.gov The α-hydroxy-β-amino acid motif is also found in other enzyme inhibitors, such as bestatin (B1682670), an inhibitor of aminopeptidases. researchgate.net

The structural features of AHDA are key to its function in enzyme inhibition:

The α-hydroxyl group and the β-amino group can act as hydrogen bond donors and acceptors, allowing for specific interactions with the active site of an enzyme.

The carboxylate group can form ionic interactions with positively charged residues in the enzyme's active site.

Researchers can leverage this knowledge to design and synthesize novel enzyme inhibitors based on the AHDA scaffold. By modifying the length and functionality of the side chain, as well as the protecting groups on the amino and hydroxyl moieties, it is possible to tune the potency and selectivity of the resulting inhibitors for a specific enzyme target.

The development of a library of AHDA-based inhibitors can be a powerful tool for:

Validating new drug targets: By demonstrating that a specific enzyme can be inhibited by a small molecule, researchers can gain confidence in its potential as a therapeutic target.

Probing enzyme mechanisms: The study of how different AHDA derivatives bind to an enzyme can provide valuable insights into its catalytic mechanism and substrate specificity.

Structure-activity relationship (SAR) studies: Systematically modifying the structure of AHDA and assessing the impact on inhibitory activity can guide the design of more potent and selective inhibitors.

The proven success of AHDA as a component of natural enzyme inhibitors makes it a highly promising starting point for the development of new chemical tools to study and modulate enzyme function.

Exploring Its Potential in Exploring Novel Biochemical Mechanisms

Beyond its established roles, (2S,3R)-3-Amino-2-Hydroxydecanoic Acid holds considerable potential as a tool for exploring novel biochemical mechanisms. The introduction of such a unique, non-proteinogenic amino acid into biological systems can be used to perturb and study complex cellular processes in ways that are not possible with the canonical 20 amino acids.

One powerful technique where AHDA or its analogs could be employed is unnatural amino acid mutagenesis . fsu.edu This method allows for the site-specific incorporation of unnatural amino acids into proteins, enabling researchers to probe protein structure and function with a high degree of precision. fsu.edu By replacing a key amino acid in a protein with AHDA, it would be possible to investigate:

The role of specific functional groups: The hydroxyl and amino groups of AHDA could be used to probe the importance of hydrogen bonding at a particular position in a protein.

The impact of backbone modifications: As a β-amino acid, the incorporation of AHDA would alter the spacing of the peptide backbone, which could be used to study the structural requirements of protein-protein interactions or enzymatic activity.

The introduction of novel functionalities: The long aliphatic chain of AHDA could be used to introduce a hydrophobic element into a specific region of a protein, allowing for the study of membrane association or interactions with other hydrophobic molecules.

Furthermore, the development of caged or photo-activatable derivatives of AHDA could provide temporal and spatial control over its activity. For example, a photolabile protecting group could be installed on the hydroxyl or amino group, which could then be removed with light to release the active molecule at a specific time and location within a cell. This would allow for the precise study of dynamic cellular processes.

While the direct application of AHDA in exploring novel biochemical mechanisms is still an emerging area, the principles established with other non-proteinogenic amino acids suggest a promising future for this unique molecule as a sophisticated research tool. Its distinct structural features offer a rich platform for the design of innovative chemical probes to dissect the intricacies of biological systems.

Future Perspectives and Emerging Research Directions for 2s,3r 3 Amino 2 Hydroxydecanoic Acid

Development of Green and Sustainable Synthetic Methodologies

The chemical synthesis of (2S,3R)-3-Amino-2-Hydroxydecanoic Acid has been achieved through various routes, often employing chiral pool approaches starting from molecules like D-glucose or utilizing stereoselective reactions. nih.govnih.govbeilstein-journals.orgresearchgate.net However, many existing methods rely on toxic reagents, harsh reaction conditions, or complex multi-step processes that are not aligned with the principles of green chemistry. frontiersin.org The future of AHDA synthesis will likely focus on more environmentally benign and sustainable methodologies.

Emerging research in the green synthesis of related hydroxy fatty acids, such as (R)-3-hydroxy-decanoic acid, offers a promising blueprint. frontiersin.org These approaches utilize renewable starting materials, like cellulose-derived levoglucosenone, and employ biocatalysis, such as enzyme-mediated reactions, to achieve high stereoselectivity and reduce waste. frontiersin.orgtaylorandfrancis.com The development of biocatalytic and chemoenzymatic pathways for AHDA production could significantly improve the sustainability of its synthesis.

Table 1: Potential Green Synthetic Strategies for (2S,3R)-3-Amino-2-Hydroxydecanoic Acid

Synthetic ApproachPotential AdvantagesKey Research Focus
Biocatalysis High stereoselectivity, mild reaction conditions, reduced use of hazardous chemicals.Identification and engineering of enzymes (e.g., transaminases, dehydrogenases) for the specific synthesis of the AHDA scaffold.
Chemoenzymatic Synthesis Combines the efficiency of chemical synthesis with the selectivity of biocatalysis.Integration of enzymatic steps into existing synthetic routes to improve key transformations.
Renewable Feedstocks Reduces reliance on petrochemical-derived starting materials.Development of synthetic pathways starting from abundant biomass sources.

Deeper Elucidation of its Endogenous Biological Functions and Regulatory Networks

Currently, the primary known biological function of (2S,3R)-3-Amino-2-Hydroxydecanoic Acid is as a structural component of microginin, which exhibits antihypertensive properties through the inhibition of ACE. nih.govbeilstein-journals.orgmdpi.com The α-hydroxy-β-amino acid fragment is crucial for the bioactivity of microginin and other natural peptides like bestatin (B1682670) and valinoctin. nih.govbeilstein-journals.org However, the endogenous roles of AHDA, if any, outside of these peptides are largely unknown.

Future research is needed to investigate whether AHDA exists as a free molecule in biological systems and if it has independent signaling or metabolic functions. Non-proteinogenic amino acids can act as metabolic intermediates, neurotransmitters, or signaling molecules in various organisms. wikipedia.orgnews-medical.netfrontiersin.org Investigating the potential for AHDA to interact with other cellular targets beyond ACE and understanding its metabolic pathway and regulation are key areas for future exploration.

Integration with Multi-Omics Approaches for Systems-Level Understanding

A systems-level understanding of how (2S,3R)-3-Amino-2-Hydroxydecanoic Acid and the peptides containing it influence cellular networks is currently lacking. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful platform to unravel these complex interactions. nih.govyoutube.comyoutube.com

By applying multi-omics to cells or organisms exposed to AHDA or microginin, researchers could map the downstream effects on various biological pathways. This could reveal novel mechanisms of action and identify new therapeutic targets. Furthermore, computational tools and machine learning are being developed to predict the properties of peptides containing non-proteinogenic amino acids, which could accelerate the design of new bioactive molecules based on the AHDA scaffold. rsc.orgresearchgate.netbiorxiv.org A systems biology framework could provide a holistic view of the compound's impact on cellular physiology and pathology. nih.govbiorxiv.org

Advanced Structural Biology Studies of its Complexes with Biological Targets

The three-dimensional structure of (2S,3R)-3-Amino-2-Hydroxydecanoic Acid is critical for its biological activity within peptides like microginin. researchgate.net While the structure of microginin has been studied, detailed structural information of its complex with its primary target, ACE, at atomic resolution would be highly valuable. Advanced structural biology techniques such as high-resolution NMR spectroscopy and X-ray crystallography are essential for this purpose. researchgate.netdiva-portal.orgnih.govnih.govyoutube.com

Future research should aim to crystallize the microginin-ACE complex to visualize the precise molecular interactions that drive its inhibitory activity. Such studies would provide a detailed map of the binding pocket and the specific contributions of the AHDA moiety. This information would be invaluable for the rational design of more potent and selective ACE inhibitors based on the AHDA scaffold.

Table 2: Prospective Structural Biology Research on AHDA-Containing Peptides

Research AreaTechniquePotential Insights
Complex with ACE X-ray Crystallography, Cryo-EMHigh-resolution structure of the binding interface, guiding rational drug design.
Conformational Dynamics NMR SpectroscopyUnderstanding the flexibility and conformational changes of AHDA-containing peptides in solution.
Interaction with Other Targets Various structural methodsIdentification of novel binding partners and mechanisms of action.

Exploration of Novel Research Applications Beyond its Known Roles (e.g., as a scaffold for novel materials)

The unique chemical structure of (2S,3R)-3-Amino-2-Hydroxydecanoic Acid, with its combination of a fatty acid chain and an amino acid headgroup, makes it an attractive scaffold for novel applications beyond its role in ACE inhibition. Non-proteinogenic amino acids are increasingly being explored as building blocks for new materials and therapeutics. nih.govnih.govnih.gov

In medicinal chemistry, the AHDA scaffold could be used to develop new classes of drugs targeting other enzymes or receptors. acs.org Its structural features may confer improved pharmacokinetic properties or novel binding modes. In the field of biomaterials, amino acid-based molecules are being used to create self-assembling nanomaterials such as hydrogels and nanofibers for applications in drug delivery and tissue engineering. nih.govnih.govyoutube.commdpi.com The amphiphilic nature of AHDA could potentially be harnessed to create novel, biocompatible materials with unique properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.